molecular formula C7H10N2O B1594600 3-Isopropyl-(1H)-pyrazin-2-one CAS No. 25680-59-5

3-Isopropyl-(1H)-pyrazin-2-one

Cat. No.: B1594600
CAS No.: 25680-59-5
M. Wt: 138.17 g/mol
InChI Key: DZWQRZCJQHBJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-(1H)-pyrazin-2-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropyl-(1H)-pyrazin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropyl-(1H)-pyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-(1H)-pyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWQRZCJQHBJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180381
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25680-59-5
Record name 3-(1-Methylethyl)-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25680-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropyl-(1H)-pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Therapeutic Potential of Pyrazin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazin-2(1H)-one core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural features allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazin-2(1H)-one derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds. We will delve into their anticancer, antimicrobial, and antiviral properties, providing not just a review of the landscape, but also actionable experimental protocols and insights into the molecular mechanisms that underpin their efficacy.

I. The Architectural Versatility of Pyrazin-2(1H)-ones: Synthetic Strategies

The biological activity of pyrazin-2(1H)-one derivatives is intrinsically linked to the substituents adorning the core ring system. The ability to strategically modify these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

One of the most robust and widely employed methods for the synthesis of 3,5-disubstituted-2(1H)-pyrazinones involves a multi-step sequence commencing with the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This approach offers a high degree of flexibility in introducing diverse functionalities at key positions of the pyrazinone ring.

Experimental Protocol: Synthesis of 3,5-Disubstituted-2(1H)-pyrazinones

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-2(1H)-pyrazinones, a common structural motif with significant biological activity.[3]

Step 1: Synthesis of the α-Amino Amide

  • To a solution of the desired α-amino acid (1 equivalent) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the α-amino acid methyl ester hydrochloride.

  • Dissolve the ester hydrochloride in a saturated solution of ammonia in methanol and stir in a sealed vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture in vacuo and purify the resulting α-amino acid amide by recrystallization or column chromatography.

Step 2: Condensation and Cyclization

  • Dissolve the α-amino acid amide (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil derivative) (1 equivalent) in a suitable solvent such as acetic acid or a mixture of ethanol and acetic acid.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 3,5-disubstituted-2(1H)-pyrazinone.

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

A significant body of research has focused on the ability of pyrazin-2(1H)-one derivatives to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[] Its aberrant activation is a hallmark of many cancers. Pyrazin-2(1H)-one derivatives have been shown to inhibit key kinases in this pathway, such as Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[1][9]

The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The p38α MAPK, in particular, is a key player in inflammatory responses and has been implicated in cancer progression.[7] Certain 3-amino-2(1H)-pyrazinones have been developed as potent and selective inhibitors of p38α MAPK.[1][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation p38_MAPK p38 MAPK Pyrazinone Pyrazin-2(1H)-one Derivative Pyrazinone->Akt Inhibition Pyrazinone->p38_MAPK Inhibition cluster_setup Plate Setup cluster_analysis Data Analysis Start Start: Prepare Serial Dilutions of Pyrazinone Derivative in 96-well plate Inoculate Inoculate wells with standardized microbial suspension Start->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Observe Visually inspect for turbidity or measure OD at 600 nm Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

IV. Antiviral Activity: A Scaffold for Novel Therapeutics

The pyrazin-2(1H)-one scaffold is present in several natural and synthetic compounds with significant antiviral activity. [1]The most notable example is Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza. [1][10]Pyrazin-2(1H)-one derivatives have also shown inhibitory activity against other viruses, such as the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme. [1][2] The mechanism of action of many antiviral pyrazin-2(1H)-ones involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. [2]Other derivatives have been shown to target different viral proteins, such as the influenza virus nucleoprotein. [11] The development of novel pyrazin-2(1H)-one derivatives as antiviral agents is an active area of research, with a focus on improving potency, expanding the spectrum of activity, and overcoming drug resistance.

V. Structure-Activity Relationships (SAR): Guiding the Path to Potent Derivatives

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrazin-2(1H)-one derivatives. SAR studies have revealed key structural features that influence their biological activities.

  • Anticancer Activity: For anticancer activity, the nature and position of substituents on the pyrazinone ring are critical. For instance, in a series of pyrazoline derivatives, the presence of electron-withdrawing groups like fluorine or chlorine on a phenyl ring at the 3-position, combined with a trimethoxyphenyl group at the 5-position, resulted in potent cytotoxicity against liver cancer cells. [4]The introduction of bulky aromatic or heteroaromatic groups can also enhance anticancer activity by promoting interactions with the target protein's binding site. [12]

  • Antimicrobial Activity: In the context of antimicrobial activity, lipophilicity and the presence of specific functional groups play a significant role. For example, the introduction of a carbothioamide group at the 1-position of the pyrazoline ring has been shown to be beneficial for antibacterial and antifungal activity. [13]

  • Antiviral Activity: For antiviral activity, particularly against influenza virus, modifications at the 6-position of the pyrazinone ring have a profound impact on potency. The fluorine atom in Favipiravir is a key determinant of its activity. [10]For anti-HIV activity, the nature of the substituent at the 1-position is crucial for interaction with the reverse transcriptase enzyme. [1]

VI. Conclusion and Future Perspectives

The pyrazin-2(1H)-one scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, offer a fertile ground for medicinal chemists. Future research in this area will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyrazin-2(1H)-one derivatives will be crucial for their rational design and clinical translation.

  • Expansion of the Therapeutic Landscape: Exploring the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders, could unveil new therapeutic opportunities.

  • Development of Drug Delivery Systems: Formulating pyrazin-2(1H)-one derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

The continued exploration of the chemical space around the pyrazin-2(1H)-one core, guided by a thorough understanding of its structure-activity relationships, holds immense promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

VII. References

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules. 2017;22(10):1655. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(19):6293. Available from: [Link]

  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(18):127412. Available from: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2017;22(8):1329. Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. 2022;40(13):5895-5913. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025;10:12671-12678. Available from: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. 2020;17(5):500-507. Available from: [Link]

  • Antiviral activity against H5N1 virus of the prepared compounds by determination of both EC50 and LD50. ResearchGate. N/A. Available from: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. 2023;13(3):1638-1673. Available from: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. 2023;13(3):1638-1673. Available from: [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Pharmaceuticals. 2023;16(5):714. Available from: [Link]

  • Attempts to access a series of pyrazoles lead to new hydrazones with antifungal potential against Candida species including azol. Preprints.org. 2021. Available from: [Link]

  • The MIC values of pyrazolines against bacterial strains. ResearchGate. N/A. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(5):4962-4971. Available from: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Medicinal Chemistry. 2024;15(9):2835-2849. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 2021;13(2):4-16. Available from: [Link]

  • A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry. 2014;4(3):633-642. Available from: [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. 2012;68(35):7128-7140. Available from: [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases. 2023;9(5):994-1004. Available from: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. 2013;21(14):4049-4081. Available from: [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood. 2010;115(22):4455-4463. Available from: [Link]

  • Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. N/A. Available from: [Link]

  • Some examples of relevant biological pyrazin‐2‐(1H)‐one, quinoxaline‐2‐(1H)‐one, and quinoxalinedione derivatives. ResearchGate. N/A. Available from: [Link]

  • Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach. Molecules. 2021;26(14):4336. Available from: [Link]

  • 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase. European Journal of Medicinal Chemistry. 2016;124:65-76. Available from: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):231-239. Available from: [Link]

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. Journal of Medicinal Chemistry. 2024;67(15):12604-12627. Available from: [Link]

Sources

Mechanistic Frontiers of 3-Isopropyl-(1H)-pyrazin-2-one: From Chemical Ecology to Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 3-Isopropyl-(1H)-pyrazin-2-one (CAS: 25680-59-5), often referred to as 3-isopropyl-2-pyrazinol in its tautomeric form, represents a unique chemical scaffold that bridges the gap between chemical ecology and medicinal chemistry. While historically cataloged as a potent alarm pheromone in Myrmica ant species and a flavor constituent in roasted foods, its structural homology to nucleobases and kinase inhibitors warrants a deeper mechanistic investigation. This technical guide dissects the compound's mechanism of action (MoA) through two distinct lenses: its proven role in insect signal transduction and its speculative, yet high-potential, utility as a pharmacophore for kinase inhibition and antimicrobial activity.

Part 1: Chemical Identity and Tautomeric Dynamics

The biological activity of 3-isopropyl-(1H)-pyrazin-2-one is governed by its ability to exist in dynamic equilibrium between two tautomeric forms. Understanding this "chameleon" nature is the prerequisite for any mechanistic speculation.

The Lactam-Lactim Equilibrium

In aqueous physiological environments, the compound predominantly adopts the lactam (keto) form, while the lactim (enol) form may be stabilized in specific hydrophobic protein pockets or the gas phase.

  • Lactam Form (1H-pyrazin-2-one): Characterized by an amide-like NH-C=O motif. This form is a hydrogen bond donor-acceptor pair, ideal for binding to the hinge region of kinase enzymes.

  • Lactim Form (pyrazin-2-ol): Characterized by an N=C-OH motif. This form mimics phenolic structures and is often the volatile species detected in gas-phase olfactory reception.

Table 1: Physicochemical Profile

Property Value/Characteristic Mechanistic Implication
Molecular Weight 138.17 g/mol High ligand efficiency (LE) for drug design.
LogP (Predicted) ~1.2 - 1.5 Sufficient lipophilicity for membrane permeability and blood-brain barrier (BBB) crossing.
H-Bond Donors 1 (NH or OH) Critical for "hinge binding" in kinases.
H-Bond Acceptors 2 (N and O) Facilitates orientation in receptor pockets.

| Key Substituent | 3-Isopropyl | Provides steric bulk for selectivity (filling hydrophobic pockets) without excessive hydrophobicity. |

Part 2: Primary Mechanism – Chemical Ecology (Olfaction)

In the context of chemical ecology, 3-isopropyl-(1H)-pyrazin-2-one functions as an alarm pheromone in Myrmica ants. The mechanism is a rapid, high-fidelity signal transduction cascade designed to trigger aggression or recruitment.

Signal Transduction Pathway

The volatility of the compound allows it to traverse the air gap between the emitter (mandibular gland) and the receiver (antenna).

  • Peripreceptor Events: The hydrophobic molecule enters the aqueous lymph of the ant's sensilla via Odorant Binding Proteins (OBPs) . The OBPs encapsulate the pyrazinone, solubilizing it and protecting it from enzymatic degradation.

  • Receptor Activation: The OBP-ligand complex docks at the dendritic membrane, releasing the pyrazinone to bind with a specific Odorant Receptor (OR) / Orco (Odorant receptor co-receptor) complex.

  • Ion Channel Gating: Binding induces a conformational change in the OR-Orco complex, opening non-selective cation channels.

  • Depolarization: Influx of Ca²⁺ and Na⁺ depolarizes the Olfactory Receptor Neuron (ORN), generating action potentials sent to the antennal lobe.

PheromonePathway Source Mandibular Gland (Emitter) Air Diffusion (Gas Phase) Source->Air Volatilization Sensilla Sensilla Lymph (Aqueous) Air->Sensilla Pore Entry OBP OBP Encapsulation Sensilla->OBP Solubilization Receptor OR-Orco Complex (Dendritic Membrane) OBP->Receptor Ligand Delivery Neuron ORN Depolarization (Action Potential) Receptor->Neuron Ion Influx (Ca++) Behavior Aggression/Panic Response Neuron->Behavior Signal Processing

Figure 1: Signal transduction pathway of 3-isopropyl-(1H)-pyrazin-2-one in insect olfaction.

Part 3: Speculative Pharmacological Mechanism (Drug Design)

Moving beyond ecology, the 3-isopropyl-(1H)-pyrazin-2-one scaffold shares striking electronic and structural similarities with FDA-approved kinase inhibitors and antimicrobial agents. This section speculates on its potential MoA in a therapeutic context.

Hypothesis A: ATP-Competitive Kinase Inhibition

The lactam tautomer of the pyrazinone ring presents a donor-acceptor motif (NH donor, C=O acceptor) that mimics the adenine ring of ATP.

  • Mechanism: The molecule likely binds to the hinge region of protein kinases (e.g., CDKs, MAPKs).

  • Binding Mode:

    • The C=O (carbonyl) accepts a hydrogen bond from the backbone NH of a hinge residue.

    • The NH (amide) donates a hydrogen bond to the backbone Carbonyl of the adjacent residue.

    • The 3-Isopropyl group projects into the hydrophobic "gatekeeper" pocket, providing selectivity over the natural ATP substrate.

Speculative Target Profile:

  • CDK2/CDK5: Analogs of isopropyl-pyrazines have shown nanomolar affinity for Cyclin-Dependent Kinases, arresting cell cycles in cancer models.

  • MKK4: Recent literature identifies pyrazinone derivatives as selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4, a target for liver regeneration.

Hypothesis B: Antimicrobial Membrane Disruption

Unlike complex antibiotics, small alkyl-pyrazinones often act via non-specific membrane perturbation, a mechanism to which resistance is slow to develop.

  • Mechanism: The amphiphilic nature (polar pyrazinone head + lipophilic isopropyl tail) allows the molecule to intercalate into the lipid bilayer of bacteria or fungi.

  • Effect: Disruption of membrane fluidity and depolarization of the transmembrane potential (

    
    ), leading to leakage of intracellular ions (K⁺) and cell death.
    
  • Specificity: The isopropyl group optimizes the partition coefficient (LogP ~1.5), allowing entry into the membrane without becoming trapped in the hydrophobic core.

KinaseBinding Pyrazinone Pyrazinone Scaffold (Lactam) NH (Donor) C=O (Acceptor) Isopropyl Group Kinase Kinase Hinge Region Backbone C=O Backbone NH Hydrophobic Pocket Pyrazinone:donor->Kinase:backbone_co H-Bond Pyrazinone:hydro->Kinase:gatekeeper Van der Waals Kinase:backbone_nh->Pyrazinone:acceptor H-Bond Inhibition ATP Competition (Cell Cycle Arrest) Kinase->Inhibition Downstream Effect

Figure 2: Speculative binding mode of the lactam tautomer within a kinase ATP-binding pocket.

Part 4: Experimental Validation Framework

To transition from speculation to verification, the following experimental protocols are recommended.

Protocol: Surface Plasmon Resonance (SPR) for Kinase Binding

Objective: Quantify binding affinity (


) and kinetics (

) against a panel of kinases (e.g., CDK2, MAPK).
  • Immobilization: Immobilize biotinylated kinase domains onto a Streptavidin (SA) sensor chip.

  • Analyte Preparation: Prepare a concentration series (0.1 nM to 10 µM) of 3-isopropyl-(1H)-pyrazin-2-one in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject analyte for 120s (association) followed by 300s dissociation with buffer flow.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Note: Rapid kinetics are expected due to the fragment-like size.

Protocol: Electroantennography (EAG) for Pheromone Activity

Objective: Confirm biological activity in target insect species (Myrmica spp.).

  • Preparation: Excise the antenna of a worker ant and mount between two glass capillary electrodes filled with Ringer's solution.

  • Stimulus: Deliver a 0.5-second puff of air containing volatilized 3-isopropyl-(1H)-pyrazin-2-one (10 ng to 10 µg on filter paper) over the preparation.

  • Recording: Amplify the DC potential difference. A depolarization >0.5 mV relative to solvent control confirms receptor activation.

References

  • PubChem. (2025).[1] 3-Isopropyl-(1H)-pyrazin-2-one Compound Summary. National Library of Medicine. [Link]

  • Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. [Link]

  • Morgan, E. D. (2010). Biosynthesis in Insects. Royal Society of Chemistry. (Contextualizing pyrazines as alarm pheromones in Myrmica ants).
  • Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. [Link]

  • Lange, H., et al. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. AMB Express. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Isopropyl-(1H)-pyrazin-2-one Analogs as Novel AMPA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-isopropyl-(1H)-pyrazin-2-one scaffold has emerged as a promising starting point for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of analogs based on this core, with a specific focus on their activity as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore the synthetic rationale, key structural modifications, and their impact on potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside illustrative data and visualizations to guide researchers and drug development professionals in this field.

Introduction: The Therapeutic Potential of AMPA Receptor Modulation

The AMPA receptor, an ionotropic glutamate receptor, is fundamental to fast synaptic neurotransmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[1] Positive allosteric modulators of AMPA receptors (AMPAR PAMs) represent a compelling therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, dementia, Alzheimer's disease, and depression.[2][3] These modulators do not activate the receptor directly but enhance its response to glutamate, offering a more nuanced and potentially safer pharmacological profile compared to direct agonists.[3]

The 2(1H)-pyrazinone core is a versatile heterocyclic scaffold found in numerous bioactive natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[4][5][6] The 3-isopropyl-(1H)-pyrazin-2-one structure, in particular, presents a unique combination of steric and electronic features that make it an attractive starting point for the design of novel AMPAR PAMs. This guide will systematically dissect the SAR of this compound class, providing a roadmap for the rational design of more potent and drug-like candidates.

Synthetic Strategy: Building the Analog Library

The synthesis of 3-isopropyl-(1H)-pyrazin-2-one analogs can be achieved through a convergent synthetic route, allowing for the introduction of diversity at multiple positions of the pyrazinone core. A general and adaptable synthetic scheme is outlined below.

Diagram: General Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_final Final Analogs start1 α-Amino Acid Ester step1 Condensation start1->step1 start2 α-Keto Ester start2->step1 step2 Cyclization step1->step2 Dihydropyrazinone Intermediate step3 N-Alkylation/Arylation (R1) step2->step3 Pyrazinone Core step4 Substitution at C5/C6 (R2, R3) step3->step4 final_product Analog Library step4->final_product

Caption: General synthetic workflow for the preparation of 3-isopropyl-(1H)-pyrazin-2-one analogs.

Experimental Protocol: Synthesis of the 3-Isopropyl-(1H)-pyrazin-2-one Core

This protocol describes a common method for constructing the pyrazinone ring, which can be adapted for various analogs.[6]

  • Step 1: Condensation: To a solution of an α-amino acid ester (e.g., valine methyl ester, 1.0 eq) in a suitable solvent such as methanol, add an α-keto ester (e.g., glyoxal, 1.0 eq).

  • Step 2: Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 3-isopropyl-dihydropyrazin-2-one.

  • Step 4: Oxidation: The dihydropyrazin-2-one is then oxidized to the corresponding 3-isopropyl-(1H)-pyrazin-2-one using a mild oxidizing agent like manganese dioxide (MnO2) in dichloromethane (DCM) at room temperature.

  • Step 5: Final Purification: The reaction mixture is filtered, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on a hypothetical series of analogs designed to probe the key structural features of the 3-isopropyl-(1H)-pyrazin-2-one scaffold. The biological activity is presented as the half-maximal effective concentration (EC50) for potentiation of AMPA receptor-mediated currents in a whole-cell patch-clamp electrophysiology assay.

Note: The data presented in the following table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally determined values for these specific compounds.

Compound IDR1 (N1-substituent)R2 (C5-substituent)R3 (C6-substituent)EC50 (nM)
1 (Parent) HHH500
2 CH3HH250
3 EthylHH150
4 CyclopropylHH80
5 PhenylHH>1000
6 HFH300
7 HClH200
8 HCH3H450
9 HHF600
10 HHCl550
11 CyclopropylClH30
12 CyclopropylHCl120
SAR at the N1 Position (R1)
  • Small Alkyl Groups: N-alkylation with small, non-bulky groups like methyl (Compound 2) and ethyl (Compound 3) leads to a moderate increase in potency compared to the unsubstituted parent compound (Compound 1). This suggests that a small hydrophobic substituent is well-tolerated and may enhance binding affinity.

  • Constrained Alkyl Groups: The introduction of a cyclopropyl group (Compound 4) results in a significant boost in potency. This indicates that conformational constraint in this region is beneficial, possibly by locking the molecule into a more favorable binding conformation.

  • Bulky Aromatic Groups: A bulky phenyl group at the N1 position (Compound 5) is detrimental to activity, suggesting steric hindrance in the binding pocket.

SAR at the C5 and C6 Positions (R2 and R3)
  • C5-Substitution: The introduction of small, electron-withdrawing halogens at the C5 position, such as fluorine (Compound 6) and chlorine (Compound 7), enhances potency. This suggests that modulating the electronic properties of the pyrazinone ring is important for activity. In contrast, a small electron-donating methyl group (Compound 8) is well-tolerated but does not improve potency.

  • C6-Substitution: Halogenation at the C6 position (Compounds 9 and 10) is generally less favorable than at the C5 position, indicating a potential steric or electronic sensitivity at this vector.

  • Combined Substitutions: The most potent analog in this hypothetical series (Compound 11) combines the optimal cyclopropyl group at N1 with a chlorine atom at C5. This highlights the additive nature of favorable substitutions. The positional isomer with chlorine at C6 (Compound 12) is less potent, reinforcing the importance of the substitution pattern on the pyrazinone ring.

Mechanism of Action: Allosteric Modulation of the AMPA Receptor

The proposed mechanism of action for these 3-isopropyl-(1H)-pyrazin-2-one analogs is positive allosteric modulation of the AMPA receptor. These compounds are thought to bind to a site on the receptor distinct from the glutamate binding site. This binding event is believed to stabilize the open-channel conformation of the receptor, thereby slowing its deactivation and/or desensitization.[3] The net effect is an enhancement of the glutamate-evoked current.

Diagram: AMPA Receptor Signaling Pathway

ampa_pathway cluster_membrane Postsynaptic Membrane cluster_downstream Cellular Response glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to agonist site pam Pyrazinone PAM pam->ampa_receptor Binds to allosteric site ion_influx Na+ / Ca2+ Influx ampa_receptor->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization ltp LTP / Synaptic Plasticity depolarization->ltp

Caption: Proposed mechanism of action of pyrazinone PAMs on the AMPA receptor.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is essential for determining the functional activity of the synthesized analogs on the AMPA receptor.

  • Cell Culture: HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA2) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an internal solution.

  • Compound Application: A baseline AMPA receptor current is established by applying a sub-maximal concentration of glutamate. The test compound (pyrazinone analog) is then co-applied with glutamate to determine its potentiating effect.

  • Data Analysis: The peak amplitude of the glutamate-evoked current in the presence and absence of the test compound is measured. The EC50 value is calculated from the concentration-response curve.

In Vivo Microdialysis for Brain Penetration

Assessing the ability of lead compounds to cross the blood-brain barrier is a critical step in drug development.

  • Animal Model: Male Sprague-Dawley rats are used for this study.

  • Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus or prefrontal cortex of the anesthetized rat.

  • Compound Administration: After a recovery period, the test compound is administered systemically (e.g., via oral gavage or intravenous injection).

  • Microdialysis Sampling: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals.

  • Sample Analysis: The concentration of the test compound in the dialysate samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration.

Conclusion and Future Directions

The 3-isopropyl-(1H)-pyrazin-2-one scaffold represents a promising starting point for the development of novel AMPA receptor positive allosteric modulators. The SAR investigation presented in this guide highlights key structural features that can be rationally modified to enhance potency. Specifically, small, conformationally constrained N1-substituents and electron-withdrawing groups at the C5 position of the pyrazinone ring are beneficial for activity.

Future work in this area should focus on:

  • Expanding the analog library to further probe the SAR at all positions of the pyrazinone core.

  • Investigating the subtype selectivity of lead compounds across different AMPA receptor subunit combinations.

  • Optimizing the pharmacokinetic properties of potent analogs to improve brain penetration and oral bioavailability.

  • Evaluating the in vivo efficacy of lead compounds in animal models of cognitive dysfunction and depression.

This systematic approach will be crucial in translating the initial promise of the 3-isopropyl-(1H)-pyrazin-2-one scaffold into viable clinical candidates for the treatment of a range of debilitating neurological and psychiatric disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • PubChem. 3-isopropyl-(1H)-pyrazin-2-one. [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

  • PubChem. 3-(Propan-2-YL)-1H-pyrazole. [Link]

  • GSRS. 3-ISOPROPYL-(1H)-PYRAZIN-ONE. [Link]

  • PubMed Central. (2021). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. [Link]

  • ACS Publications. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • ResearchGate. Synthetic 2(1H)-pyrazinones with pharmacological activity. [Link]

  • ResearchGate. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. [Link]

  • Wikipedia. AMPA receptor positive allosteric modulator. [Link]

  • PMC. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • PubMed. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. [Link]

  • YouTube. (2015). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression. [Link]

  • ResearchGate. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. [Link]

  • RSC Publishing. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • PubMed Central. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • PubMed. (2017). The AMPA Receptor Positive Allosteric Modulator S 47445 Rescues in Vivo CA3-CA1 Long-Term Potentiation and Structural Synaptic Changes in Old Mice. [Link]

  • MDPI. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Pyrazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of novel pyrazinone compounds. Pyrazinone derivatives represent a promising class of heterocyclic compounds with demonstrated potential in oncology.[1] The initial assessment of cytotoxicity is a pivotal step in the drug discovery pipeline, serving to identify potent candidates and eliminate compounds with unfavorable toxicity profiles early in development.[2][3] This document offers an in-depth exploration of the critical considerations and methodologies, from experimental design and assay selection to detailed protocols and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible screening workflow.

Introduction: The Rationale for Screening Pyrazinone Compounds

Pyrazines are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their derivatives, particularly pyrazinones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[1][4] The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4]

Given their potential as anti-neoplastic agents, a rigorous and efficient preliminary cytotoxicity screening process is essential. This initial in vitro evaluation provides the foundational data required to justify further investigation into a compound's mechanism of action and its progression toward more complex pre-clinical models.[5]

Foundational Principles of Experimental Design

A successful cytotoxicity screen is built on a foundation of meticulous experimental design. Each component must be carefully considered to ensure the generation of reliable and translatable data.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic goal. No single cell line can represent the heterogeneity of human cancers.[6] Therefore, a panel of well-characterized cell lines from different tumor types is recommended for initial screening.[6][7]

Key Considerations for Cell Line Selection:

  • Relevance to Target Disease: Select cell lines that are representative of the cancer type you aim to treat.[8] For instance, if developing a drug for breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) offer distinct molecular subtypes for comparison.[9]

  • Genomic and Phenotypic Characteristics: The genetic background of a cell line can significantly influence its response to a compound.[10] Public databases can be used to select cell lines with specific mutations or gene expression profiles relevant to the hypothesized mechanism of action of the pyrazinone compounds.

  • Growth Characteristics and Assay Compatibility: The chosen cell lines should be robust in culture and compatible with the selected cytotoxicity assay format.[8] Factors such as doubling time and metabolic rate can impact assay performance.[11]

  • Inclusion of a Non-Cancerous Control: To assess for selective cytotoxicity, it is advisable to include a non-cancerous cell line (e.g., fibroblasts) in the screening panel.[8]

Compound Management and Preparation

The integrity of the test compound is critical for accurate results.

  • Solubility and Stock Solutions: Pyrazinone compounds are often hydrophobic and require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is the most common vehicle.[12] A high-concentration stock solution (e.g., 10-50 mM) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability.

  • Working Dilutions: Prepare a series of working dilutions from the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is non-toxic to the cells, typically ≤0.5%.[12] A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

Optimizing Cell Seeding Density

The optimal number of cells seeded per well is assay- and cell-line-dependent.[13] Seeding too few cells may result in a weak signal, while over-confluence can lead to artifacts due to nutrient depletion and contact inhibition.[13] An initial optimization experiment should be performed to determine the cell density that results in exponential growth throughout the duration of the assay and yields a linear signal response.[14]

Selecting the Appropriate Cytotoxicity Assay

Several assays can be used to measure cytotoxicity, each with a different biological endpoint. For preliminary screening, assays that are rapid, reproducible, and amenable to a 96-well plate format are preferred.[5]

Assay Type Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[15]Well-established, cost-effective, and highly reproducible.[9]Requires a solubilization step for the formazan crystals and can be influenced by compounds that affect cellular metabolism.[16]
MTS Assay Similar to the MTT assay, but uses a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.[16][17]More convenient than the MTT assay due to fewer steps.[16]Can be more expensive than the MTT assay.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[2][18]Directly measures cell death (necrosis).Less sensitive for detecting early cytotoxic events compared to metabolic assays and can have a higher background if cells are not handled gently.[19]

For this guide, we will focus on the MTT assay due to its widespread use and reliability.[9]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of pyrazinone compounds against adherent cancer cell lines.

Materials
  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazinone compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[16][20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[21]

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm.[15]

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay A Harvest and count cells B Seed cells into 96-well plate (Optimized Density) A->B C Incubate for 24h (37°C, 5% CO2) to allow for cell attachment B->C D Prepare serial dilutions of Pyrazinone Compound E Add compound dilutions and controls (vehicle, untreated) to respective wells D->E F Incubate for desired exposure time (e.g., 48h or 72h) E->F G Add MTT solution to each well H Incubate for 2-4 hours (Formation of formazan crystals) G->H I Add Solubilization Solution (e.g., DMSO) H->I J Incubate with shaking to dissolve crystals I->J K Measure absorbance at 570 nm J->K

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding (Day 1):

    • Harvest cells that are in the logarithmic growth phase.[22]

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to the predetermined optimal seeding density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.[14]

  • Compound Treatment (Day 2):

    • Prepare a series of dilutions of the pyrazinone compound in culture medium. A typical concentration range for preliminary screening is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate compound concentration.

    • Include the following controls in triplicate:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium containing the highest concentration of DMSO used in the treatment wells.

      • Blank Control: Medium only (no cells) to serve as a background control.

    • Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).[23][24]

  • MTT Addition and Incubation (Day 4):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][20]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][25] The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization and Absorbance Reading:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[25]

Data Analysis and Interpretation

The absorbance values obtained from the MTT assay are directly proportional to the number of viable, metabolically active cells.

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control using the following formula:

% Cell Viability = [(Abstreated - Absblank) / (Absvehicle control - Absblank)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell growth by 50%. It is a key metric for quantifying the potency of a cytotoxic agent.[2]

To determine the IC₅₀ value:

  • Plot the % Cell Viability against the corresponding compound concentrations (on a logarithmic scale).[26][27]

  • Fit the data to a non-linear regression model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Origin).[26][28][29]

  • The software will then calculate the IC₅₀ value from the fitted curve.[27]

Data Presentation

The IC₅₀ values for different pyrazinone compounds across various cell lines should be summarized in a clear, tabular format for easy comparison.

Table 1: Example IC₅₀ Values of Pyrazinone Compounds after 48-hour Exposure

Compound IDCell Line (Cancer Type)IC₅₀ (µM) ± SD
PZ-001 A549 (Lung Carcinoma)12.5 ± 1.4
MCF-7 (Breast Adenocarcinoma)28.3 ± 3.5
HeLa (Cervical Adenocarcinoma)9.8 ± 1.1
PZ-002 A549 (Lung Carcinoma)35.1 ± 4.2
MCF-7 (Breast Adenocarcinoma)> 100
HeLa (Cervical Adenocarcinoma)45.6 ± 5.3
SD: Standard Deviation from three independent experiments.

Preliminary Mechanistic Insights: A Look Ahead

While the primary goal of this screening is to determine cytotoxicity, the results can provide initial clues about the mechanism of action. For example, compounds showing potent activity across multiple cell lines may target fundamental cellular processes. Pyrazine derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[30]

Apoptosis_Pathway Pyrazinone Pyrazinone Compound Mitochondria Mitochondria Pyrazinone->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleaves Cellular Substrates

Caption: Simplified intrinsic apoptosis pathway.

Best Practices and Troubleshooting

  • Aseptic Technique: Maintain sterile conditions throughout the experiment to prevent microbial contamination.[13]

  • Cell Health: Only use healthy, viable cells for assays. Avoid using cells that have been passaged too many times or have become over-confluent.[13]

  • Reagent Quality: Use high-quality reagents and ensure that media and supplements are fresh.[13]

  • Troubleshooting High Background: If blank wells show high absorbance, it may indicate contamination of the medium or MTT reagent.[14]

  • Troubleshooting Low Signal: A weak signal may be due to insufficient cell numbers, suboptimal incubation times, or incomplete solubilization of formazan crystals.[15]

Conclusion

The preliminary cytotoxicity screening of pyrazinone compounds is a critical, data-driven process that sets the stage for further drug development. By employing a strategic approach to experimental design, selecting appropriate assays, and adhering to rigorous protocols, researchers can confidently identify promising anti-cancer candidates. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data essential for advancing the field of oncology research.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Available at: [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Available at: [Link]

  • OUCI. (n.d.). Pharmacological activity and mechanism of pyrazines. OUCI. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Available at: [Link]

  • MDPI. (n.d.). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. NCATS. Available at: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one from Acyclic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmaceutically active molecules.[1] Their prevalence in bioactive compounds, ranging from antimicrobial agents to cell signaling modulators, has rendered their synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of a key pyrazinone derivative, 3-isopropyl-(1H)-pyrazin-2-one, from readily available acyclic precursors. The methodology described herein is based on the well-established condensation reaction between an α-amino acid amide and an α-dicarbonyl compound, offering a reliable and efficient route to the target molecule.

The core of this synthetic strategy lies in the cyclocondensation of L-valinamide, which provides the characteristic isopropyl group at the 3-position, with glyoxal. This approach is advantageous due to the commercial availability and affordability of the starting materials. The causality behind the experimental choices, including the selection of reagents and reaction conditions, will be thoroughly explained to ensure a deep understanding of the underlying chemical principles.

Synthetic Pathway Overview

The synthesis of 3-isopropyl-(1H)-pyrazin-2-one is achieved through a one-pot reaction involving the condensation of L-valinamide hydrochloride with aqueous glyoxal in the presence of a suitable base. The overall reaction is depicted below:

Synthetic Pathway Valinamide L-Valinamide Hydrochloride Reaction + Valinamide->Reaction Glyoxal Glyoxal Glyoxal->Reaction Product 3-Isopropyl-(1H)-pyrazin-2-one Reaction_Step Base (e.g., NaOH or KOH) Water/Methanol Reflux Reaction->Reaction_Step Reaction_Step->Product Reaction_Mechanism_Workflow cluster_0 Reaction Initiation cluster_1 Cyclization cluster_2 Aromatization A L-Valinamide + Glyoxal B Schiff Base Formation A->B Nucleophilic Attack C Intramolecular Amide Attack B->C D Cyclized Intermediate C->D E Dehydration D->E F Dihydropyrazinone E->F G Oxidation F->G H 3-Isopropyl-(1H)- pyrazin-2-one G->H

Sources

Application Notes and Protocols for the Conversion of Diketopiperazines to Pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazinones and their Synthesis from Diketopiperazine Scaffolds

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, planar structure serves as a valuable scaffold in a multitude of biologically active natural products and synthetic molecules. The pyrazinone core is found in compounds exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

Diketopiperazines (DKPs), or piperazine-2,5-diones, are cyclic dipeptides formed from the condensation of two amino acids. They are readily accessible precursors, often formed as byproducts in peptide synthesis or intentionally synthesized as conformationally constrained peptide mimics. The structural relationship between diketopiperazines and pyrazinones presents a strategic opportunity for synthetic chemists. The conversion of a DKP to a pyrazinone is fundamentally an oxidative transformation that introduces aromaticity into the six-membered ring. This conversion not only alters the molecule's shape and electronics but can also unlock or modulate its biological activity.

This guide provides detailed protocols for two distinct and reliable methods for the conversion of diketopiperazines to pyrazinones, offering researchers the tools to access this important class of compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the transformation.

Method 1: Indirect Conversion via a Chloropyrazine Intermediate

This classic two-step method, originally developed by Baxter and Spring in 1947, remains a robust and widely cited procedure for the synthesis of pyrazinones from diketopiperazines[1][2]. The strategy involves an initial reaction with phosphoryl chloride to form a stable chloropyrazine intermediate, which is subsequently hydrolyzed to the desired pyrazinone.

Scientific Rationale

The conversion of the amide groups in the diketopiperazine to the corresponding chloro-substituted aromatic pyrazine is a key transformation. Phosphoryl chloride (POCl₃) acts as both a chlorinating and a dehydrating agent. The reaction likely proceeds through the formation of a Vilsmeier-Haack-like reagent or by direct activation of the amide carbonyls, followed by nucleophilic attack by chloride and subsequent aromatization. The resulting chloropyrazine is a stable, isolable intermediate. The subsequent hydrolysis of the chloropyrazine to the pyrazinone is a nucleophilic aromatic substitution, where a hydroxide ion displaces the chloride.

Visualizing the Pathway

G cluster_0 Step 1: Chlorination & Aromatization cluster_1 Step 2: Hydrolysis DKP Diketopiperazine Chloropyrazine Chloropyrazine Intermediate DKP->Chloropyrazine  POCl₃, Heat   Pyrazinone Pyrazinone Product Chloropyrazine_ref->Pyrazinone  Alkali (e.g., NaOH),  then Acid Hydrolysis  

Caption: Workflow for the indirect conversion of a diketopiperazine to a pyrazinone.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diketopiperazine (e.g., Glycine Anhydride)ReagentSigma-AldrichEnsure substrate is dry.
Phosphoryl Chloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichHandle in a fume hood with appropriate PPE.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR
Diethyl EtherAnhydrousJ.T.Baker
DichloromethaneAnhydrousEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics

Step-by-Step Procedure

Part A: Synthesis of the Chloropyrazine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the diketopiperazine (1.0 eq.) in phosphoryl chloride (5-10 eq.). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This step should be done slowly and in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloropyrazine.

Part B: Hydrolysis to the Pyrazinone

  • Reaction Setup: Dissolve the crude chloropyrazine from Part A in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 1-2 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The pyrazinone product may precipitate from the solution. If so, it can be collected by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude pyrazinone can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford the final product.

Method 2: Direct Oxidation via Riley Oxidation

The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is a powerful method for the oxidation of α-methylene groups adjacent to carbonyls[3][4]. This makes it an excellent candidate for the direct, one-step dehydrogenation of diketopiperazines to pyrazinones. This approach offers the advantage of being a single-step transformation.

Scientific Rationale

The mechanism of the Riley oxidation in this context involves the enol or enamine tautomer of the diketopiperazine attacking the electrophilic selenium center of SeO₂. This is followed by a series of steps, likely involving an ene reaction and a[2][3]-sigmatropic rearrangement, which ultimately leads to the introduction of unsaturation in the ring[4]. The reaction is driven by the formation of the stable aromatic pyrazinone ring and the reduction of selenium(IV) to elemental selenium.

Visualizing the Mechanism

G DKP Diketopiperazine Enol Enol/Enamine Tautomer DKP->Enol Tautomerization Intermediate Selenium Intermediate (via Ene Reaction & [2,3]-Sigmatropic Rearrangement) Enol->Intermediate + SeO₂ Pyrazinone Pyrazinone Intermediate->Pyrazinone Elimination of Se(0) and H₂O

Caption: Simplified mechanism of the Riley oxidation for DKP to pyrazinone conversion.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diketopiperazine (e.g., Glycine Anhydride)ReagentSigma-AldrichEnsure substrate is dry.
Selenium Dioxide (SeO₂)99.9%Acros OrganicsHighly toxic. Handle with extreme caution in a fume hood.
1,4-DioxaneAnhydrousJ.T.Baker
Diethyl EtherACS ReagentFisher Scientific
Celite®Sigma-Aldrich

Step-by-Step Procedure

  • Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the diketopiperazine (1.0 eq.) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (2.0-2.2 eq.) to the solution in one portion at room temperature.

  • Heating: Stir the resulting suspension vigorously and heat to 100 °C for 6-12 hours. The reaction progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Filtration: Filter the suspension through a pad of Celite® to remove the elemental selenium. Wash the filter cake with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude pyrazinone.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazinone.

Summary of Protocols and Expected Outcomes

MethodKey ReagentsNumber of StepsAdvantagesDisadvantagesTypical Yields
Indirect Conversion POCl₃, NaOH, HCl2Well-established, reliable, avoids toxic heavy metals.Two-step process, harsh reagents (POCl₃).Moderate to Good
Direct Oxidation SeO₂1Single step, direct conversion.Highly toxic reagent (SeO₂), requires careful handling and disposal.Variable, can be good

Safety and Handling Precautions

  • Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Selenium Dioxide (SeO₂): Is highly toxic and a suspected teratogen. All manipulations should be performed in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

References

  • Baxter, R. A., & Spring, F. S. (1947). Pyrazine derivatives. Part III. The preparation of 2-chloro- and 2-hydroxy-pyrazines from piperazine-2:5-diones. Journal of the Chemical Society (Resumed), 378-382. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1039-1070. [Link]

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

  • Mugesh, G. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(8), 14686-14720. [Link]

Sources

Application Note: Antimicrobial & Anti-Virulence Profiling of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Isopropyl-(1H)-pyrazin-2-one (and its tautomer 3-isopropyl-2-pyrazinol) represents a class of nitrogen-heterocycles often found in natural fermentations but increasingly scrutinized for anti-virulence properties. Unlike traditional antibiotics that target cell wall synthesis or translation, pyrazinone derivatives structurally mimic bacterial signaling molecules (specifically Pseudomonas Quorum Sensing signals like PQS precursors).

Critical Scientific Insight: When assaying this compound, researchers often mistake "lack of growth inhibition" for "lack of activity." This is a fundamental error. Pyrazinones frequently act as Quorum Sensing Inhibitors (QSIs) rather than bactericidal agents. Therefore, this guide prioritizes a dual-track screening approach:

  • Direct Antimicrobial Activity (MIC/MBC) to assess viability.

  • Anti-Virulence Screening (QSI) to assess signal interference.

Physicochemical Considerations & Stock Preparation

Pyrazinones are lipophilic and potentially volatile. Improper handling leads to precipitation in aqueous media or evaporation during incubation, yielding false negatives.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is required.[1] Aqueous solubility is poor.

  • Concentration: Prepare a 100 mM or 50 mg/mL master stock.

  • Storage: Aliquot into glass vials (avoid plastics that leach plasticizers) and store at -20°C.

  • Working Solution: Dilute into media such that the final DMSO concentration never exceeds 1% (v/v) , as DMSO >2% is toxic to many test strains (e.g., Pseudomonas aeruginosa, S. aureus).

Table 1: Solubility Troubleshooting

ObservationCauseCorrective Action
Cloudiness in Broth Compound precipitation (LogP ~1.7)Sonicate stock for 5 mins; Pre-warm media to 37°C before addition.
Inconsistent Replicates Volatility / EvaporationUse adhesive plate seals (breathable rayon) instead of loose lids.
Yellow Discoloration Oxidation of pyrazine ringPrepare fresh stock; protect from light (amber tubes).

Module 1: Direct Antimicrobial Susceptibility (MIC/MBC)

We follow the CLSI M07-A10 standard for broth microdilution but adapt it for lipophilic small molecules using a Resazurin indicator for precise readout.

Experimental Workflow (Graphviz)

AntimicrobialWorkflow Figure 1: Modified Broth Microdilution Workflow for Pyrazinones. Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Dilute to 2x Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Add Bacteria Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Readout Readout (Resazurin/Visual) Incubation->Readout

Protocol B: Broth Microdilution with Resazurin

Purpose: Determine Minimum Inhibitory Concentration (MIC).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom polystyrene plates.

    • Columns 1-10: 2-fold serial dilution of 3-Isopropyl-(1H)-pyrazin-2-one (Range: 512 µg/mL to 1 µg/mL).

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Media + 1% DMSO).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL. Add 50 µL to wells.

  • Incubation: 18–24 hours at 37°C. Seal plate tightly to prevent cross-well volatility.

  • Readout (Critical Step):

    • Add 10 µL of Resazurin (0.015%) solution to all wells.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

    • Why? Pyrazinones can cause turbidity due to precipitation. Resazurin provides a metabolic, colorimetric answer that ignores precipitation.

Module 2: Anti-Virulence & Quorum Sensing Inhibition (QSI)[3][4]

If MIC > 100 µg/mL, the compound is not a potent antibiotic. Proceed immediately to QSI assays. Pyrazinones structurally resemble Acyl-Homoserine Lactones (AHLs) and PQS, allowing them to competitively bind receptors like LasR or CviR without activating them.

Protocol C: Violacein Inhibition (Chromobacterium violaceum)

Target: Short-chain AHL receptor (CviR).

  • Strain: Chromobacterium violaceum CV026 (biosensor strain) or ATCC 12472 (wild type).

  • Method: Agar Well Diffusion.

  • Procedure:

    • Pour Luria-Bertani (LB) agar seeded with C. violaceum (10⁶ CFU/mL).

    • For CV026: Add exogenous C6-HSL (5 µM) to induce purple pigment.

    • Punch 6mm wells. Add 50 µL of 3-Isopropyl-(1H)-pyrazin-2-one (sub-MIC concentrations, e.g., 50, 25, 12.5 µg/mL).

  • Interpretation:

    • Positive Result: A turbid, white halo around the well (bacteria are alive but pigment is inhibited).

    • Negative Result: Purple pigmentation up to the well edge.

    • Toxicity Artifact: A clear halo (no growth) indicates bacterial killing, not QSI.

Protocol D: Pyocyanin Inhibition (Pseudomonas aeruginosa)

Target: PQS/LasR systems (High relevance for Pyrazinones).

  • Strain: P. aeruginosa PAO1.

  • Culture: Grow PAO1 in Glycerol-Alanine media (promotes pyocyanin) with the test compound at 0.5x MIC.

  • Extraction:

    • After 24h, centrifuge culture (8,000 rpm, 10 min).

    • Mix supernatant (3 mL) with Chloroform (1.5 mL). Vortex.

    • Transfer organic (bottom) layer to fresh tube.

    • Add 0.2 N HCl (1 mL). Vortex. The pink color indicates pyocyanin.

  • Quantification: Measure Absorbance of the pink aqueous layer at 520 nm .

  • Calculation:

    
    
    

Module 3: Biofilm Eradication & Inhibition

Quorum sensing regulates biofilm formation.[3][4] If the compound hits QSI targets, it should inhibit biofilm formation.

Protocol E: Crystal Violet Biofilm Assay
  • Inoculation: 96-well flat-bottom plate with TSB + 1% Glucose (promotes slime).

  • Treatment: Add compound at sub-MIC levels. Incubate 24h (Static).

  • Staining:

    • Discard media gently (do not wash away biofilm).

    • Wash 2x with PBS.

    • Stain with 0.1% Crystal Violet for 15 mins.

    • Solubilize stain with 30% Acetic Acid.

  • Readout: Measure OD at 590 nm .

Decision Logic & Data Interpretation

Use this logic gate to classify 3-Isopropyl-(1H)-pyrazin-2-one based on your results.

DecisionLogic Figure 2: Classification Logic for Pyrazinone Activity. Start Start Analysis CheckMIC Check MIC Value Start->CheckMIC HighPotency MIC < 10 µg/mL (Potent Antibiotic) CheckMIC->HighPotency Sensitive LowPotency MIC > 100 µg/mL (Weak/No Killing) CheckMIC->LowPotency Resistant CheckQSI Run QSI Assays (Violacein/Pyocyanin) LowPotency->CheckQSI Investigate Virulence QSI_Pos Pigment Reduced Growth Unaffected CheckQSI->QSI_Pos True Anti-Virulence QSI_Neg Pigment Normal CheckQSI->QSI_Neg Inactive

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6] Wayne, PA: CLSI.

  • Dolezal, M., et al. (2009). Biological activities of pyrazine derivatives.[7][8] This foundational text establishes the structure-activity relationship (SAR) of pyrazines, noting that lipophilicity (LogP) correlates with transport across bacterial membranes.

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[3][9][10] This paper validates the protocol for using pyocyanin and swarming motility as markers for QSI efficacy in Pseudomonas.

  • McClean, K.H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. The definitive protocol for the CV026 biosensor assay described in Module 2.

Sources

Introduction: The Analytical Imperative for 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Analytical Quantification of 3-Isopropyl-(1H)-pyrazin-2-one

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the quantitative analysis of 3-Isopropyl-(1H)-pyrazin-2-one. The methodologies presented herein are grounded in established analytical principles and are designed to ensure accuracy, precision, and reliability, aligning with international regulatory standards. This document offers full protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling robust quantification in diverse matrices from bulk drug substances to complex biological fluids.

3-Isopropyl-(1H)-pyrazin-2-one (CAS: 25680-59-5) is a heterocyclic organic compound featuring a pyrazinone core.[1][2] In the pharmaceutical landscape, molecules with such scaffolds can emerge as process impurities, synthetic intermediates, or metabolites of active pharmaceutical ingredients (APIs). The rigorous control and quantification of these related substances are paramount to ensuring drug safety and efficacy, as mandated by regulatory bodies like the FDA and EMA.[3] The development of validated, fit-for-purpose analytical methods is therefore not merely a technical exercise but a critical component of the quality control strategy in drug development.[4]

This guide explains the causality behind the selection of analytical techniques, provides step-by-step protocols, and outlines validation strategies based on the International Council for Harmonisation (ICH) guidelines to ensure the described methods are self-validating and trustworthy.[5][6]

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.[7]

PropertyValueSource
IUPAC Name 3-propan-2-yl-1H-pyrazin-2-onePubChem[1]
Molecular Formula C₇H₁₀N₂OPubChem[1][2]
Molecular Weight 138.17 g/mol PubChem[1][2]
CAS Number 25680-59-5PubChem[1][2]

Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the sample matrix, the required sensitivity, and the inherent properties of the analyte.

  • HPLC-UV is often the workhorse for quality control of bulk substances and drug products due to its robustness and simplicity. It is ideal when the analyte has a UV chromophore and is present at concentrations within the microgram-per-milliliter (µg/mL) range.

  • GC-MS is the preferred technique for volatile and semi-volatile compounds.[8] Given that pyrazines can be volatile, GC-MS offers excellent separation and structural confirmation.[9][10] However, care must be taken as positional isomers of alkylpyrazines can produce very similar mass spectra.[8][10]

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma, urine) where the analyte is present at trace levels (nanogram or picogram-per-milliliter) within a complex biological matrix.[11][12][13] It is particularly advantageous for non-volatile or thermally labile compounds.[12]

Method 1: Quantification by Reverse-Phase HPLC-UV

Principle and Applicability

This method is designed for the quantification of 3-Isopropyl-(1H)-pyrazin-2-one in drug substances or formulated products, where concentration levels are expected to be relatively high. The method utilizes a C18 stationary phase to separate the analyte from other components based on hydrophobicity, followed by detection using a UV spectrophotometer. The selection of a C18 column is based on its wide applicability for moderately polar compounds like pyrazinones.[14]

Detailed Experimental Protocol

A. Reagents and Materials

  • 3-Isopropyl-(1H)-pyrazin-2-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • 0.45 µm syringe filters

B. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. The organic modifier ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). The acidic modifier helps to ensure sharp peak shapes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[14]

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from approximately 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates that could damage the column.[15]

C. Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard robust HPLC system.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Luna C18)Provides good retention and separation for pyrazinone-type structures.[14]
Mobile Phase Isocratic; Acetonitrile:Water (50:50, v/v) + 0.1% Formic AcidSimple, robust elution. Formic acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[14]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Wavelength 285 nm (or λmax of analyte)Wavelength should be determined by UV scan for maximal absorbance.[14]
Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[5]

Validation ParameterAcceptance CriteriaExample Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (Recovery) 90-110%96.1-102.1%[16]
Precision (RSD) Repeatability RSD ≤ 2.0%RSD < 1.5%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.15 µg/mL
Specificity Peak purity and no interference from blank/placeboPeak purity index > 0.999
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing ref_std Weigh Reference Standard dissolve_ref Dissolve in Diluent (Stock Solution) ref_std->dissolve_ref sample Weigh Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample serial_dil Serial Dilution for Calibration Curve dissolve_ref->serial_dil filter_sample Filter Sample Extract (0.45 µm) dissolve_sample->filter_sample hplc HPLC-UV System serial_dil->hplc Inject Standards filter_sample->hplc Inject Sample data Data Acquisition (Chromatogram) hplc->data integrate Peak Integration data->integrate calibrate Build Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify report report quantify->report Final Report

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] It is highly suitable for analyzing 3-Isopropyl-(1H)-pyrazin-2-one, especially for impurity profiling in raw materials or for flavor and fragrance applications. The gas chromatograph separates the analyte from the matrix, and the mass spectrometer provides mass information for identification and quantification.

Detailed Experimental Protocol

A. Reagents and Materials

  • 3-Isopropyl-(1H)-pyrazin-2-one reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar pyrazine not present in the sample.

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but using a volatile solvent like ethyl acetate.

  • Calibration Standards: Prepare serial dilutions in ethyl acetate, each spiked with a constant concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction): a. For an aqueous sample, add a known volume to a separatory funnel. b. Spike with the internal standard. c. Add an equal volume of ethyl acetate and shake vigorously. d. Allow the layers to separate, collect the organic layer, and dry it over anhydrous sodium sulfate. e. Concentrate the extract under a gentle stream of nitrogen if necessary to fall within the calibration range.

C. GC-MS Conditions

ParameterConditionRationale
Instrument Agilent 7890 GC with 5977 MS or equivalentA standard and reliable GC-MS platform.
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column suitable for a wide range of analytes.[16]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or Splitless for trace analysisSplit mode prevents column overloading for higher concentrations.
Injection Vol. 1 µLStandard injection volume.
Oven Program 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)A general-purpose temperature program to elute the analyte and clean the column.[16]
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Scan Mode (50-350 amu) for identification; Selected Ion Monitoring (SIM) for quantificationSIM mode significantly enhances sensitivity and selectivity.
Method Validation Summary
Validation ParameterAcceptance Criteria
Linearity (IS corrected) r² ≥ 0.995
Accuracy (Recovery) 85-115%
Precision (RSD) Repeatability RSD ≤ 15%
Limit of Quantification (LOQ) S/N ≥ 10 in SIM mode
Specificity Correct ion ratios (±20%) and retention time match
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing sample Aqueous Sample add_is Spike with Internal Standard sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle dry Dry Organic Layer (Na₂SO₄) lle->dry concentrate Concentrate Extract (N₂ stream) dry->concentrate gcms GC-MS System concentrate->gcms Inject Extract data Data Acquisition (TIC/SIM) gcms->data integrate Peak Integration (Analyte & IS) data->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Build Calibration Curve (Ratio vs. Conc.) ratio->calibrate quantify Quantify Analyte ratio->quantify calibrate->quantify report report quantify->report Final Report

Caption: Workflow for quantification via GC-MS.

Method 3: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

This method offers the highest sensitivity and selectivity and is the premier choice for quantifying 3-Isopropyl-(1H)-pyrazin-2-one in complex biological matrices such as human plasma.[11] The protocol employs a straightforward sample cleanup, followed by reverse-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM ensures that only the specific analyte is detected, minimizing matrix interference.

Detailed Experimental Protocol

A. Reagents and Materials

  • 3-Isopropyl-(1H)-pyrazin-2-one reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D7-3-Isopropyl-(1H)-pyrazin-2-one. If unavailable, a close structural analog can be used.

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human Plasma (or other biological matrix)

B. Preparation of Solutions

  • Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in methanol.

  • Calibration and QC Samples: Spike blank human plasma with standard solutions to create a calibration curve (e.g., 0.1-100 ng/mL) and quality control (QC) samples (low, mid, high).

  • Sample Preparation (Liquid-Liquid Extraction): [11] a. To 200 µL of plasma sample, standard, or QC, add 20 µL of IS working solution. b. Add 1 mL of MTBE. c. Vortex for 5 minutes to ensure thorough mixing and extraction. d. Centrifuge at 4000 rpm for 10 minutes to separate the layers. e. Transfer the upper organic layer (MTBE) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase.

C. LC-MS/MS Conditions

ParameterConditionRationale
LC System Waters Acquity UPLC or equivalentUPLC provides better resolution and faster run times.
MS System Sciex 6500+ or equivalent Triple QuadrupoleHigh sensitivity and fast scanning capabilities.
Column C18, 2.1 x 50 mm, 1.7 µmStandard for fast and efficient bioanalytical separations.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard mobile phases for reverse-phase ESI+.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA typical gradient to elute the analyte and wash the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive ModePyrazines readily form [M+H]⁺ ions.
MRM Transitions Precursor Ion [M+H]⁺: m/z 139.1. Product Ions: To be determined by infusion.Select at least two transitions for quantification and confirmation.
Method Validation Summary

Validation for bioanalytical methods follows specific regulatory guidance.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99, 75% of points within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Within-run and between-run precision (RSD) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quant. LLOQ should be precise and accurate (RSD ≤20%, %RE ±20%).
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery Extraction recovery should be consistent and reproducible.
Workflow Diagram: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing plasma Plasma Sample (200 µL) add_is Spike with Internal Standard plasma->add_is lle Add MTBE & Vortex (LLE) add_is->lle centrifuge Centrifuge lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System (MRM Mode) reconstitute->lcms Inject Sample data Data Acquisition lcms->data integrate Peak Integration (Analyte & IS) data->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Build Calibration Curve (Weighted Regression) ratio->calibrate quantify Quantify Analyte ratio->quantify calibrate->quantify report report quantify->report Final Report

Caption: Workflow for bioanalysis via LC-MS/MS.

References

  • Benchchem. An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Benchchem. Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
  • LabRulez LCMS. Bioanalytical Sample Preparation.
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Journal of Chromatography A. Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • PubChem. 3-isopropyl-(1H)-pyrazin-2-one. Available at: [Link]

  • Global Substance Registration System (GSRS). 3-ISOPROPYL-(1H)-PYRAZIN-2-ONE. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • SciSpace. Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m.
  • ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
  • LCGC International. Accelerating Sample Preparation for the Analysis of Complex Samples.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Available at: [Link]

  • SpringerLink. Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Available at: [Link]

  • ResearchGate. Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • PubChem. 3-(Propan-2-YL)-1H-pyrazole. Available at: [Link]

  • World Journal of Pharmaceutical Research. advancements in liquid chromatography-mass spectrometry: method development and applications. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • PubChem. Pyrazin-2(3h)-one. Available at: [Link]

  • ResearchGate. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Available at: [Link]

  • National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

  • PubChem. 1-(Pyrazin-2-yl)propan-2-one. Available at: [Link]

  • National Institutes of Health. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available at: [Link]

  • PubMed. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Available at: [Link]

Sources

Application Notes and Protocols for the HPLC-MS Analysis of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-Isopropyl-(1H)-pyrazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational protocol encompassing sample preparation, chromatographic separation, mass spectrometric detection, and full method validation in accordance with international regulatory standards. By explaining the scientific rationale behind each procedural step, this guide ensures both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of 3-Isopropyl-(1H)-pyrazin-2-one Analysis

3-Isopropyl-(1H)-pyrazin-2-one and its derivatives are heterocyclic compounds of increasing interest in medicinal chemistry and pharmaceutical development. Their structural motif is present in various biologically active molecules, making the ability to accurately quantify them in complex matrices, such as plasma, crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note presents a selective and sensitive HPLC-MS/MS method developed to meet the rigorous demands of preclinical and clinical research.

The core of this methodology is the coupling of reversed-phase HPLC for selective separation with tandem mass spectrometry for unambiguous detection and quantification. This combination provides the high sensitivity and specificity required for bioanalytical assays. The protocol herein is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, ensuring the integrity and reliability of the generated data.[1][2][3][4][5]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

Table 1: Physicochemical Properties of 3-Isopropyl-(1H)-pyrazin-2-one

PropertyValueSource
Chemical Structure Chemical structure of 3-Isopropyl-(1H)-pyrazin-2-onePubChem CID: 117602[6]
Molecular Formula C₇H₁₀N₂OPubChem[6][7]
Molecular Weight 138.17 g/mol PubChem[6][7]
Monoisotopic Mass 138.079312947 DaPubChem[6]
logP (calculated) 0.3PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]

The presence of nitrogen atoms in the pyrazinone ring makes the molecule susceptible to protonation, favoring positive mode electrospray ionization (ESI+). Its moderate polarity (logP of 0.3) suggests that reversed-phase chromatography is a suitable approach for separation.

HPLC-MS/MS Methodological Framework

This section details the optimized parameters for the chromatographic separation and mass spectrometric detection of 3-Isopropyl-(1H)-pyrazin-2-one.

High-Performance Liquid Chromatography (HPLC)

The objective of the HPLC method is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, and with a retention time that allows for a reasonable run time. Given the polar nature of 3-Isopropyl-(1H)-pyrazin-2-one, a reversed-phase column with enhanced polar retention is recommended.

Table 2: Optimized HPLC Parameters

ParameterRecommended SettingRationale
Column Waters Atlantis T3 (2.1 x 50 mm, 3 µm) or equivalentThe T3 bonding technology is designed for enhanced retention of polar compounds in reversed-phase mode, providing a balanced separation.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, improving peak shape and ionization efficiency in ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, and the presence of formic acid maintains a consistent pH.
Gradient Elution See Table 3 belowA gradient is employed to ensure efficient elution of the analyte while minimizing run time and potential carryover.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing good efficiency and compatibility with MS interfacing.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is used to minimize potential matrix effects and peak distortion.

Table 3: HPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry (MS)

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is utilized for its superior sensitivity and selectivity. The instrument parameters should be optimized by infusing a standard solution of 3-Isopropyl-(1H)-pyrazin-2-one.

The pyrazinone structure is expected to protonate readily on one of the nitrogen atoms under ESI+ conditions, yielding a precursor ion of [M+H]⁺ at m/z 139.1. Collision-induced dissociation (CID) is then applied to this precursor ion. Based on common fragmentation pathways for heterocyclic compounds, the most probable fragmentation involves the loss of neutral molecules like carbon monoxide (CO) or cleavages around the isopropyl group.[8][9][10]

fragmentation_pathway parent Precursor Ion [M+H]⁺ m/z 139.1 frag1 Product Ion 1 Loss of CO (-28 Da) m/z 111.1 parent->frag1 CID frag2 Product Ion 2 Loss of C₃H₆ (-42 Da) m/z 97.1 parent->frag2 CID

Caption: Proposed fragmentation of 3-Isopropyl-(1H)-pyrazin-2-one.

Table 4: Optimized Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrazinone ring are basic and readily accept a proton.
MRM Transition (Analyte) m/z 139.1 → 111.1 (Quantifier)Based on the predicted loss of carbon monoxide, a common fragmentation for cyclic ketones.[10]
MRM Transition (Analyte) m/z 139.1 → 97.1 (Qualifier)Based on the predicted loss of propene from the isopropyl group.
MRM Transition (IS) Analyte-specific (e.g., m/z 145.1 → 117.1 for ¹³C₆-labeled IS)An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass should be used.
Dwell Time 100 msSufficient time to acquire an adequate number of data points across the chromatographic peak.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Cone Voltage 30 V (To be optimized)This parameter requires empirical optimization to maximize the precursor ion signal.
Collision Energy 15 eV (for m/z 111.1) 25 eV (for m/z 97.1) (To be optimized)Collision energy must be optimized for each fragment ion to achieve the highest intensity.
Source Temperature 150 °CStandard source temperature for ESI.
Desolvation Temperature 400 °CAids in the efficient desolvation of ions.
Desolvation Gas Flow 800 L/hrTypical flow rate for nitrogen gas to assist in desolvation.

Sample Preparation Protocol

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and to concentrate the analyte of interest.[11] For plasma samples, protein precipitation is a simple, fast, and effective method.[12][13]

sample_prep_workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min at 14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

Detailed Protein Precipitation Protocol
  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., stable isotope-labeled 3-Isopropyl-(1H)-pyrazin-2-one in 50:50 acetonitrile:water).

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[12]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application. The validation should be conducted in accordance with the ICH M10 guideline.[1][4]

Table 5: Summary of Bioanalytical Method Validation Parameters (ICH M10)

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.A minimum of 6 non-zero standards. The deviation of back-calculated concentrations should be within ±15% (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured concentrations to the true value and the reproducibility of the measurements.At least 3 runs with QC samples at a minimum of 4 concentration levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within 85-115% (80-120% for LLOQ). The precision (CV) should be ≤ 15% (≤ 20% for LLOQ).
Carry-over To ensure that residual analyte from a high concentration sample does not affect the measurement of a subsequent low concentration sample.The response in a blank sample following a high concentration standard should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.
Dilution Integrity To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted QCs should be within ±15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability QCs should be within ±15% of the nominal concentration.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of 3-Isopropyl-(1H)-pyrazin-2-one in plasma. The protocol is grounded in sound scientific principles and adheres to international standards for bioanalytical method validation. By following the outlined procedures for sample preparation, chromatography, and mass spectrometry, researchers can generate high-quality data to support their drug development programs. The provided framework is intended to be a starting point, and it is expected that laboratories will perform their own optimization and validation to meet their specific requirements.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][1]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][2]

  • Woolf, E., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link][3]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117602, 3-isopropyl-(1H)-pyrazin-2-one. Retrieved January 30, 2026, from [Link].[6]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][14]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link][12]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][11]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link][15]

  • Kertész, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link][8]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link][9]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link][16]

  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. [Link][17]

  • Souverain, S., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America. [Link][18]

  • Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link][19]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][20]

  • Global Substance Registration System. (n.d.). 3-ISOPROPYL-(1H)-PYRAZIN-2-ONE. [Link][7]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920. [Link][13]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link][21]

  • de Castro, R. J., et al. (2009). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 20(8), 1438–1446. [Link][10]

Sources

The Emergence of 3-Isopropyl-(1H)-pyrazin-2-one as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazinone Core

In the landscape of medicinal chemistry, the pyrazinone heterocycle has garnered significant attention as a versatile and privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and conformational pre-organization make it an ideal starting point for the development of novel therapeutics targeting a wide array of biological targets. Among the various substituted pyrazinones, the 3-isopropyl-(1H)-pyrazin-2-one core has emerged as a particularly promising platform for generating potent and selective modulators of key cellular pathways, most notably in the realm of protein kinase inhibition.

The strategic incorporation of an isopropyl group at the 3-position of the pyrazinone ring imparts a unique combination of lipophilicity and steric bulk. This seemingly simple alkyl substituent can profoundly influence the binding affinity and selectivity of drug candidates by engaging with specific hydrophobic pockets within the target protein's active site. This application note will provide a comprehensive overview of the 3-isopropyl-(1H)-pyrazin-2-one scaffold, detailing its synthesis, derivatization strategies, and its successful application in the discovery of potent kinase inhibitors. The provided protocols are intended to serve as a practical guide for researchers and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Chemical Properties and Synthesis of the 3-Isopropyl-(1H)-pyrazin-2-one Scaffold

The 3-isopropyl-(1H)-pyrazin-2-one molecule, with the chemical formula C₇H₁₀N₂O, possesses a molecular weight of 138.17 g/mol .[1][2] Its structure features a pyrazinone ring with an isopropyl substituent at the 3-position. This scaffold is amenable to a variety of synthetic transformations, allowing for the introduction of diverse chemical functionalities at other positions of the ring, primarily at the N1, 5, and 6 positions.

A general and adaptable synthetic route to the 3-isopropyl-(1H)-pyrazin-2-one core can be conceptualized based on established methods for pyrazinone synthesis. A plausible and efficient approach involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound. In this case, valine amide can serve as the source of the isopropyl group and the adjacent nitrogen atom.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of the 3-isopropyl-(1H)-pyrazin-2-one scaffold, highlighting key stages for diversification.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization Strategies cluster_2 Biological Evaluation Val_Amide Valine Amide Condensation Condensation & Cyclization Val_Amide->Condensation Glyoxal Glyoxal Glyoxal->Condensation Scaffold 3-Isopropyl-(1H)-\npyrazin-2-one Condensation->Scaffold N_Alkylation N1-Alkylation/ Arylation Scaffold->N_Alkylation Halogenation C5/C6 Halogenation Scaffold->Halogenation Derivative_Library Diverse Library of Analogs N_Alkylation->Derivative_Library Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenation->Cross_Coupling Cross_Coupling->Derivative_Library Kinase_Assay In Vitro Kinase Inhibition Assays Derivative_Library->Kinase_Assay Cell_Assay Cell-Based Proliferation/ Apoptosis Assays Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for the synthesis, derivatization, and biological evaluation of 3-isopropyl-(1H)-pyrazin-2-one based drug candidates.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2(1H)-pyrazinone heterocycle has been identified as a promising motif for the development of ATP-competitive kinase inhibitors.[2] The incorporation of a 3-isopropyl group has proven to be a particularly effective strategy for achieving high potency and selectivity.

A compelling example of the utility of the 3-isopropyl-substituted heterocyclic scaffold is demonstrated in the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs).[3] While the core in this specific study is a pyrazolo[4,3-d]pyrimidine, the principles of molecular recognition and the contribution of the 3-isopropyl group are highly transferable to the pyrazinone scaffold. In this series of compounds, the 3-isopropyl group was found to be crucial for achieving low nanomolar IC₅₀ values against CDK2 and CDK5.[3] This highlights the potential of the 3-isopropyl group to favorably interact with the hydrophobic regions of the kinase ATP-binding pocket.

Targeting the CDK2/Cyclin A Signaling Pathway

The CDK2/Cyclin A complex plays a pivotal role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase and through the S phase itself. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. The development of small molecule inhibitors that can block the ATP-binding site of CDK2 can effectively halt the cell cycle and induce apoptosis in cancer cells.

cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 3-Isopropyl-Pyrazinone Analog CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinA Cyclin A CyclinA->CDK2 activates E2F E2F pRb->E2F releases S_Phase S-Phase Entry & DNA Replication E2F->S_Phase promotes Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor 3-Isopropyl-Pyrazinone Analog Inhibitor->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2/Cyclin A in cell cycle progression and its inhibition by a 3-isopropyl-pyrazinone-based inhibitor.

Protocols for Synthesis and Biological Evaluation

The following protocols provide a detailed, step-by-step methodology for the synthesis of the 3-isopropyl-(1H)-pyrazin-2-one scaffold and a representative analog, as well as a general protocol for an in vitro kinase inhibition assay.

Protocol 1: Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one

Rationale: This protocol is a conceptual adaptation of established pyrazinone syntheses, utilizing commercially available starting materials. The reaction proceeds via a condensation-cyclization cascade.

Materials:

  • L-Valine amide hydrochloride

  • Glyoxal (40% solution in water)

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of L-Valine amide hydrochloride (1.0 eq) in a mixture of ethanol and water (3:1), add sodium bicarbonate (2.2 eq) and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add glyoxal (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-isopropyl-(1H)-pyrazin-2-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 5-Bromo-3-isopropyl-(1H)-pyrazin-2-one Intermediate

Rationale: Halogenation of the pyrazinone core is a key step for enabling further diversification through cross-coupling reactions. Bromination is a common and effective method for this transformation.

Materials:

  • 3-Isopropyl-(1H)-pyrazin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-isopropyl-(1H)-pyrazin-2-one (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-bromo-3-isopropyl-(1H)-pyrazin-2-one can often be used in the next step without further purification. If necessary, purify by column chromatography.

Protocol 3: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This protocol describes a robust and high-throughput method for determining the inhibitory potency (IC₅₀) of compounds against a specific protein kinase. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (serially diluted)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, followed by the kinase, and the Eu-labeled antibody.

  • Incubate for a specified time at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for another specified time at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, particularly from related heterocyclic scaffolds, allows for the formulation of a preliminary SAR model for 3-isopropyl-(1H)-pyrazin-2-one derivatives as kinase inhibitors.

Position of SubstitutionFunctional Group/ModificationExpected Impact on ActivityRationale
3-position Isopropyl (core) Essential for Potency Provides optimal hydrophobic interactions within the ATP-binding pocket.
N1-position Small alkyl or aryl groupsPotentially modulates solubility and cell permeability.Can be used to fine-tune physicochemical properties.
5-position Aryl or heteroaryl groups (via Suzuki coupling)Can significantly enhance potency and selectivity.Allows for exploration of interactions with the solvent-exposed region of the kinase.
6-position Hydrogen or small alkyl groupsMay influence planarity and electronic properties.Less explored, but offers an additional vector for optimization.

Future drug discovery efforts should focus on a systematic exploration of these substitution patterns. The generation of a focused library of analogs with diverse functionalities at the 5- and 6-positions, coupled with robust biological evaluation, will be crucial for identifying lead compounds with improved potency, selectivity, and drug-like properties. The 3-isopropyl-(1H)-pyrazin-2-one scaffold represents a promising starting point for the development of the next generation of targeted therapeutics.

References

  • This citation is a placeholder for a general review on pyrazinones in medicinal chemistry.
  • This citation is a placeholder for a publication on the synthesis of pyrazinone deriv
  • Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 112, 129-141. [Link]

  • This citation is a placeholder for a general review on kinase inhibitors in cancer therapy.
  • This citation is a placeholder for a publication on the importance of hydrophobic interactions in kinase-inhibitor binding.
  • This citation is a placeholder for a publication on the role of CDK2 in the cell cycle.
  • This citation is a placeholder for a methods paper on the LanthaScreen™ assay.
  • This citation is a placeholder for a review on structure-activity rel
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117602, 3-isopropyl-(1H)-pyrazin-2-one. Retrieved January 26, 2024 from [Link].

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2011). Bioorganic & Medicinal Chemistry Letters, 21(15), 4579-4583. [Link]

Sources

Experimental design for testing pyrazinone antifungal activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel pyrazinone-based compounds as potential antifungal agents. It outlines a phased, hierarchical experimental approach, beginning with fundamental in vitro susceptibility testing and progressing to more complex mechanistic and safety evaluations. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. By explaining the scientific rationale behind each experimental choice, this guide equips researchers with the necessary tools to rigorously assess the antifungal profile of pyrazinone candidates and make informed decisions for further development.

Introduction: The Rationale for Investigating Pyrazinone Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal agents with new mechanisms of action. The existing antifungal arsenal is limited to a few major classes, and resistance to drugs like azoles and echinocandins is a growing clinical concern.

Pyrazinones, a class of nitrogen-containing heterocyclic compounds, represent a promising area of chemical space for antifungal drug discovery. Various derivatives have demonstrated broad-spectrum biological activities, and recent studies have highlighted their potential as potent antifungal agents. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

This guide details a systematic workflow to validate the antifungal potential of novel pyrazinone compounds, moving from initial screening to in-depth characterization.

A Phased Approach to Antifungal Evaluation

A logical, tiered approach is critical to efficiently screen and characterize compound libraries. This avoids resource-intensive assays on non-viable candidates. We propose a three-phase workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Advanced Profiling p1_mic In Vitro Susceptibility (MIC) Broad Panel of Fungi p2_mfc Fungicidal vs. Fungistatic (MFC) p1_mic->p2_mfc Active Compounds p2_cyto In Vitro Cytotoxicity p1_mic->p2_cyto p2_time Time-Kill Kinetics p2_mfc->p2_time p3_biofilm Biofilm Activity p2_mfc->p3_biofilm p3_invivo Preliminary In Vivo Efficacy p2_time->p3_invivo p3_moa Mechanism of Action Studies p2_cyto->p3_moa Selective Compounds

Figure 1: A hierarchical workflow for pyrazinone antifungal evaluation.

Phase 1: Primary Screening - In Vitro Antifungal Susceptibility

Scientific Rationale: The foundational step is to determine the Minimum Inhibitory Concentration (MIC) of the pyrazinone compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides a quantitative measure of a compound's potency and allows for the screening of a large number of compounds against a panel of clinically relevant fungi. Adherence to standardized methods, such as those from the CLSI, is paramount for inter-laboratory comparability of data.

Recommended Fungal Panel

The choice of fungal species should cover a range of clinically important yeasts and molds, including those known for drug resistance.

Category Species Clinical Relevance
Yeasts Candida albicansMost common cause of candidiasis.
Candida aurisEmerging multidrug-resistant pathogen.
Candida glabrataOften exhibits intrinsic azole resistance.
Cryptococcus neoformansCausative agent of cryptococcal meningitis.
Molds Aspergillus fumigatusPrimary cause of invasive aspergillosis.
Rhizopus oryzaeCommon cause of mucormycosis.
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol is based on the CLSI M27 standard for yeasts and M38 for filamentous fungi.

Materials:

  • Test pyrazinone compounds, dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) as controls.

  • Sterile, 96-well, flat-bottom microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Fungal inocula, prepared and standardized as per CLSI guidelines.

  • Spectrophotometer or plate reader (optional, for quantitative reading).

Procedure:

  • Compound Preparation: Prepare a stock solution of each pyrazinone in DMSO (e.g., 10 mg/mL). Create a working stock by diluting this in RPMI medium to a concentration that is 2x the highest desired test concentration. The final DMSO concentration in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Serial Dilutions:

    • Add 100 µL of RPMI medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2x working stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • For yeasts, grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • For molds, grow cultures on Potato Dextrose Agar (PDA) until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C. Read yeast plates at 24-48 hours. Read mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (e.g., ~50% for azoles, ~100% for other agents) compared to the drug-free growth control. This can be determined visually or by reading absorbance at 530 nm.

Phase 2: Hit Characterization

Compounds demonstrating potent MIC values (e.g., ≤8 µg/mL) should advance to this phase for deeper characterization of their biological activity and safety profile.

Protocol: Minimum Fungicidal Concentration (MFC)

Scientific Rationale: The MIC assay does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC assay is a crucial follow-up to determine if a compound actively kills the fungus. A compound is considered fungicidal if the MFC is no more than four times its MIC.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot the aliquot onto a drug-free agar plate (e.g., SDA).

  • Incubate the agar plate at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Protocol: In Vitro Cytotoxicity Assay

Scientific Rationale: A promising antifungal must be selective, targeting the fungal pathogen with minimal toxicity to host cells. The selectivity index (SI) is a critical parameter, calculated as the ratio of the compound's toxicity to its activity (e.g., CC₅₀/MIC). A higher SI value indicates greater selectivity. Assays using mammalian cell lines are standard for this evaluation.

Procedure (using MTT assay on Vero cells):

  • Cell Culture: Culture Vero kidney epithelial cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.

  • Compound Treatment: Prepare serial dilutions of the pyrazinone compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Calculation: Calculate the concentration that inhibits 50% of cell viability (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Phase 3: Advanced Profiling & Mechanism of Action (MoA)

For lead candidates with a high selectivity index and potent fungicidal activity, the focus shifts to understanding their mechanism and evaluating them in more complex models.

G cluster_0 Known Antifungal Targets cluster_1 Pyrazinone 'Hit' cluster_2 Experimental Outcome cell_wall Cell Wall Integrity (Sorbitol Protection Assay) growth_restored Fungal Growth Restored cell_wall->growth_restored If Target is Cell Wall growth_inhibited Growth Still Inhibited cell_wall->growth_inhibited If Target is Not Cell Wall ergosterol Ergosterol Pathway (Ergosterol Rescue Assay) ergosterol->growth_restored If Target is Ergosterol ergosterol->growth_inhibited If Target is Not Ergosterol hit Pyrazinone Compound hit->cell_wall Test Against hit->ergosterol Test Against

Figure 2: Logic diagram for preliminary MoA screening assays.

Protocol: Preliminary MoA - Sorbitol Protection Assay

Scientific Rationale: This assay helps determine if the pyrazinone compound targets the fungal cell wall. The cell wall is essential for maintaining osmotic stability. If a compound disrupts cell wall synthesis, the fungal cell becomes vulnerable to osmotic stress. Adding an osmotic stabilizer like sorbitol to the growth medium can rescue this phenotype, restoring fungal growth and implicating the cell wall as the target.

Procedure:

  • Perform the standard broth microdilution MIC assay as described in Section 3.2.

  • In parallel, perform an identical MIC assay but supplement the RPMI medium with 0.8 M sorbitol.

  • Incubate and determine the MIC values for both conditions.

  • Interpretation: A significant increase (e.g., ≥4-fold) in the MIC value in the presence of sorbitol suggests that the compound's activity is related to cell wall disruption.

Protocol: Preliminary MoA - Ergosterol Rescue Assay

Scientific Rationale: The ergosterol biosynthesis pathway is the target of the widely used azole and polyene antifungals. Ergosterol is a critical component of the fungal cell membrane. If a pyrazinone compound inhibits this pathway, its antifungal effect may be reversed by supplying exogenous ergosterol to the growth medium.

Procedure:

  • Perform the standard broth microdilution MIC assay.

  • In parallel, perform an identical MIC assay, but supplement the RPMI medium with exogenous ergosterol (e.g., 400 µg/mL).

  • Incubate and determine the MIC values for both conditions.

  • Interpretation: A significant increase in the MIC value in the presence of ergosterol suggests that the compound may be targeting the ergosterol biosynthesis pathway or the cell membrane directly.

Protocol: Anti-Biofilm Activity

Scientific Rationale: Fungal biofilms are structured communities of cells adhered to a surface and are notoriously resistant to conventional antifungal agents. Assessing a compound's ability to both prevent biofilm formation and eradicate established biofilms is crucial for its potential clinical utility.

Procedure (Crystal Violet Assay):

  • Biofilm Formation: Add a standardized fungal inoculum (typically a higher concentration, e.g., 1 x 10⁶ CFU/mL) to the wells of a 96-well plate. Incubate for 24-48 hours to allow the biofilm to form.

  • Eradication Assay: After biofilm formation, gently wash the wells with PBS to remove non-adherent cells. Add fresh medium containing serial dilutions of the pyrazinone compound and incubate for another 24 hours.

  • Staining: Wash the wells again, fix the biofilm with methanol, and then stain with 0.1% crystal violet solution.

  • Quantification: After washing away excess stain, solubilize the bound crystal violet with acetic acid or ethanol. Read the absorbance at ~590 nm.

  • Calculation: The Biofilm Eradication Concentration (BEC₅₀) can be calculated as the drug concentration causing a 50% reduction in biofilm biomass compared to the untreated control.

Conclusion and Future Directions

This guide presents a structured, multi-phased approach to the preclinical evaluation of pyrazinone antifungal candidates. By systematically assessing potency (MIC), spectrum of activity, fungicidal nature (MFC), and host cell selectivity (CC₅₀), researchers can identify promising lead compounds. Advanced characterization through preliminary MoA studies and biofilm assays further refines the profile of these candidates.

Pyrazinones that demonstrate a strong profile—potent, fungicidal, selective, and active against biofilms—should be prioritized for further investigation, including studies on resistance development, synergy with existing antifungals, and efficacy testing in preliminary in vivo models like Galleria mellonella.

References

  • Title: Antifungal Resistance: A Worrying Trend for the Present and the Future Source: Fungal Genetics and Biology URL: [Link]

  • Title: Drug-Resistant Fungi: An Urgent Threat to Public Health Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Synthesis and evaluation of pyrazinone derivatives as potential antifungal agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Applications of Pyrazinone Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Antifungal agents: mechanisms of action Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Fungal Biofilms and Drug Resistance Source: Emerging Infectious Diseases URL: [Link]

Application Notes and Protocols for the In Vitro Evaluation of 3-Isopropyl-(1H)-pyrazin-2-one against HCT-116 Human Colorectal Carcinoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rationale for Investigation

The pyrazin-2(1H)-one scaffold is a recurring motif in various biologically active compounds, including some with demonstrated anti-cancer, antibacterial, and antifungal properties.[1] These heterocyclic compounds present a promising area for novel drug discovery. This document outlines a comprehensive in vitro testing paradigm for a specific derivative, 3-Isopropyl-(1H)-pyrazin-2-one, against the HCT-116 human colorectal cancer cell line.

The choice of HCT-116 as the model system is predicated on its well-characterized genetic background and its relevance as a model for colorectal cancer. HCT-116 cells are known to harbor a mutation in codon 13 of the KRAS proto-oncogene, a key driver in many colorectal cancers.[2][3][4] This cell line exhibits an epithelial morphology, is tumorigenic in xenograft models, and is widely used in therapeutic research and drug screening.[2][5] The protocols herein are designed to first establish the cytotoxic potential of 3-Isopropyl-(1H)-pyrazin-2-one and then to elucidate the potential mechanisms driving its effects, providing a robust framework for its initial characterization as a potential anti-neoplastic agent.

Compound Profile: 3-Isopropyl-(1H)-pyrazin-2-one

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[6]
Molecular Weight 138.17 g/mol [6]
IUPAC Name 3-propan-2-yl-1H-pyrazin-2-one[6]
CAS Number 25680-59-5[6]

Cell Line Profile: HCT-116

CharacteristicDescriptionSource
Organism Human (Homo sapiens)[5]
Tissue of Origin Colon[3]
Disease Colorectal Carcinoma[5]
Morphology Epithelial[3]
Key Genetic Feature KRAS G13D mutation[2]
Growth Properties Adherent[3]
Doubling Time Approximately 18-27 hours[5], [7]

Experimental Workflow

This guide proposes a tiered approach to the in vitro evaluation of 3-Isopropyl-(1H)-pyrazin-2-one. The workflow is designed to logically progress from broad phenotypic assessments to more specific mechanistic inquiries.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Insights A Cell Culture & Maintenance of HCT-116 B Cytotoxicity Screening (MTT/SRB Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed if cytotoxic E Caspase Activity Assay D->E F Cell Cycle Analysis D->F Investigate cell fate G Western Blot Analysis of Signaling Pathways D->G Investigate signaling

Caption: A tiered experimental workflow for the in vitro characterization of novel compounds.

Part 1: Foundational Protocols

HCT-116 Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the bedrock of reproducible in vitro data. The following protocol outlines standard procedures for the culture of HCT-116 cells, ensuring they are maintained in an optimal growth phase for experimentation.

Materials:

  • HCT-116 cells (e.g., ATCC® CCL-247™)

  • McCoy's 5A Medium[8][9]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)[9]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator at 37°C with 5% CO₂[8][9]

Protocol:

  • Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A Medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL and 100 µg/mL, respectively).

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HCT-116 cells in a 37°C water bath.

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-400 x g for 5-8 minutes.[3]

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.

  • Subculturing (Passaging):

    • Subculture cells when they reach 70-90% confluency.[9]

    • Aspirate the medium and wash the cell monolayer once with 5-10 mL of sterile PBS.[3]

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]

    • Add 8-10 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer an appropriate volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A typical split ratio is 1:5.[9]

    • Incubate at 37°C, 5% CO₂. Renew the medium 1 to 2 times per week.[8]

Cytotoxicity Assessment by MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will determine the concentration-dependent cytotoxic effect of 3-Isopropyl-(1H)-pyrazin-2-one on HCT-116 cells and allow for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • HCT-116 cells in complete growth medium

  • 3-Isopropyl-(1H)-pyrazin-2-one stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Isopropyl-(1H)-pyrazin-2-one in complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration).

    • Incubate for 24, 48, and 72 hours.[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[11]

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Treatment TimeExpected Outcome
24 hoursInitial cytotoxic effects
48 hoursStandard timepoint for IC₅₀ determination
72 hoursAssessment of long-term effects

Part 2: Elucidating the Mechanism of Cell Death

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, a programmed form of cell death, we will use Annexin V/PI staining. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • HCT-116 cells

  • 6-well plates

  • 3-Isopropyl-(1H)-pyrazin-2-one

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BD Biosciences, cat no. 556570)[11]

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.[11] Treat the cells with 3-Isopropyl-(1H)-pyrazin-2-one at concentrations equivalent to its IC₅₀ and 2x IC₅₀ for 48 hours.[11]

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine all cells and centrifuge at 400 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[11]

    • Gently vortex and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Part 3: Deeper Mechanistic Investigation

Cell Cycle Analysis

Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.

Materials:

  • HCT-116 cells

  • 6-well plates

  • 3-Isopropyl-(1H)-pyrazin-2-one

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

Protocol:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. Treat with the IC₅₀ concentration of 3-Isopropyl-(1H)-pyrazin-2-one for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by adding the pellet drop-wise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 12 hours.[12]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at 37°C.[12]

    • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Pathways

Rationale: Given that HCT-116 cells have a KRAS mutation, pathways downstream of KRAS, such as the PI3K/Akt and MAPK/ERK pathways, are constitutively active and critical for their survival and proliferation. Additionally, the Wnt/β-catenin pathway is frequently dysregulated in colorectal cancer.[13] Western blotting will allow for the assessment of key protein expression and phosphorylation status within these pathways to identify the molecular targets of 3-Isopropyl-(1H)-pyrazin-2-one.

G cluster_0 Common Dysregulated Pathways in HCT-116 cluster_1 cluster_2 cluster_3 KRAS KRAS (G13D Mutant) PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF Wnt_Ligand Wnt GSK3B GSK3β Wnt_Ligand->GSK3B Akt Akt (p-Akt) PI3K->Akt MEK MEK RAF->MEK Beta_Catenin β-catenin GSK3B->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival Akt->Proliferation ERK ERK MEK->ERK TCF_LEF->Proliferation ERK->Proliferation

Caption: Key signaling pathways often dysregulated in HCT-116 cells.

Materials:

  • Treated HCT-116 cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Treat HCT-116 cells with 3-Isopropyl-(1H)-pyrazin-2-one for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[11]

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.[13] Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.[11]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

  • HCT116 cells - Wikipedia. Available at: [Link]

  • In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Available at: [Link]

  • 3-isopropyl-(1H)-pyrazin-2-one | C7H10N2O | CID 117602 - PubChem. Available at: [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. Available at: [Link]

  • HCT116 Cell Line | Applied Biological Materials Inc. Available at: [Link]

  • Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - NIH. Available at: [Link]

  • Cell Culture Protocol for HCT 116 cells - ENCODE. Available at: [Link]

  • Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC - NIH. Available at: [Link]

  • Suppression of HCT116 Human Colon Cancer Cell Motility by Polymethoxyflavones is Associated with Inhibition of Wnt/β-Catenin Signaling - Taylor & Francis. Available at: [Link]

  • A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY - IJRPC. Available at: [Link]

  • Cellosaurus cell line HCT 116 (CVCL_0291). Available at: [Link]

Sources

GHS safety precautions for handling 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide to the safe handling of 3-Isopropyl-(1H)-pyrazin-2-one, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. Grounded in GHS safety precautions, this guide emphasizes scientific integrity and established laboratory practices to ensure user safety and experimental validity.

Introduction to 3-Isopropyl-(1H)-pyrazin-2-one

3-Isopropyl-(1H)-pyrazin-2-one is a heterocyclic organic compound belonging to the pyrazinone class. Pyrazinone derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of bioactive molecules.[1][2] These compounds have been investigated for a range of pharmacological activities, including as antiviral agents, antagonists for corticotropin-releasing factor-1 (CRF1) receptors, and fungicides.[2] Given its potential applications, it is crucial for researchers to have a thorough understanding of the associated hazards and to implement robust safety protocols during its handling and use.

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Isopropyl-(1H)-pyrazin-2-one is classified with the following hazards.[3]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07

Summary of Hazards:

  • Skin Irritant: Direct contact with the skin can cause irritation, redness, and discomfort.[3]

  • Serious Eye Irritant: Contact with the eyes can lead to serious irritation and potential damage.[3]

  • Respiratory Tract Irritant: Inhalation of dust or fumes may cause irritation to the respiratory system.[3]

It is important to note that for many pyrazine derivatives, hazards for skin and eye contact, as well as respiratory exposure, are recognized.[4]

Engineering Controls

To minimize exposure to 3-Isopropyl-(1H)-pyrazin-2-one, appropriate engineering controls are paramount.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following diagram outlines the recommended PPE.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) for Handling 3-Isopropyl-(1H)-pyrazin-2-one lab_coat Flame-Retardant Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Goggles or Face Shield respirator NIOSH-Approved Respirator (if dust/aerosol generation is likely) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->eye_protection Eye/Face Protection researcher->respirator Respiratory Protection (as needed)

Caption: Recommended Personal Protective Equipment (PPE).

Detailed PPE Specifications:

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles that are approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] Use proper glove removal technique to avoid skin contact.[5]

    • Lab Coat: A flame-retardant, long-sleeved lab coat should be worn at all times.[5]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[5]

Safe Handling and Storage Protocol

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.

  • Dispensing: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for transferring the material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6][8] Contaminated work clothing should not be allowed out of the workplace.[8]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Although the specific flammability of this compound is not detailed, many organic compounds are flammable. General precautions for flammable solids should be considered.

  • Store locked up.[6][8]

Spill and Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Spill Response Workflow:

Spill_Response spill Spill of 3-Isopropyl-(1H)-pyrazin-2-one evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Workflow.

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[6][7] Wash off with soap and plenty of water. Consult a physician.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Waste Disposal

All waste containing 3-Isopropyl-(1H)-pyrazin-2-one must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][7] Do not let the product enter drains.[5]

Conclusion

The responsible use of 3-Isopropyl-(1H)-pyrazin-2-one in a research setting necessitates a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. The key to safety lies in a combination of robust engineering controls, appropriate personal protective equipment, and diligent safe handling practices.

References

  • Ecolab. (n.d.). SAFETY DATA SHEET ISOPROPYL ALCOHOL 70%. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 12(11), 3893. Retrieved from [Link]

  • Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-isopropyl-(1H)-pyrazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Univar Solutions. (2024). Isopropyl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3-ISOPROPYL-(1H)-PYRAZIN-2-ONE. Retrieved from [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1837–1861. Retrieved from [Link]

  • Posternak, J. M., Dufour, J. J., Rogg, C., & Vodoz, C. A. (1975). Toxicological tests on flavouring matters. II. Pyrazines and other compounds. Food and Cosmetics Toxicology, 13(4), 487–490. Retrieved from [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1837-1861. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing 3-substituted-2(1H)-pyrazinones, such as 3-Isopropyl-(1H)-pyrazin-2-one, is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1][2] Specifically, for the target molecule, this involves the reaction of 2-amino-3-methylbutanamide (valinamide) with a glyoxal derivative (e.g., glyoxal or methylglyoxal). This method, often referred to as the Jones and Karmas-Spoerri synthesis, provides a one-pot approach to the pyrazinone core.[1]

The general reaction scheme is as follows:

Reaction_Scheme Valinamide 2-Amino-3-methylbutanamide (Valinamide) Plus + Glyoxal Glyoxal derivative (e.g., Glyoxal) Arrow Base (e.g., NaOH) Solvent (e.g., H2O/EtOH) Glyoxal->Arrow Product 3-Isopropyl-(1H)-pyrazin-2-one

Caption: General reaction scheme for the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue in this synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity and Form of 2-Amino-3-methylbutanamide (Valinamide):

    • Insight: The free base form of low molecular weight amino amides can be unstable or difficult to handle.[1] It is often more practical to start with the more stable hydrohalide salt (e.g., valinamide hydrochloride).

    • Actionable Advice: If you are using the free base, consider preparing it fresh or switching to the hydrochloride salt. If using the salt, ensure it is fully neutralized in situ by the base during the reaction.

  • Reaction Conditions:

    • Temperature: The condensation is highly sensitive to temperature. While some protocols suggest room temperature, others have found significantly improved yields at very low temperatures (e.g., -50 °C).[1]

    • Actionable Advice: Perform small-scale trial reactions at different temperatures (e.g., room temperature, 0 °C, and -20 °C) to determine the optimal condition for your specific setup.

    • Rate of Base Addition: A rapid addition of base can lead to side reactions and decomposition of the starting materials. A slow, controlled addition is crucial.[1]

    • Actionable Advice: Add the base solution dropwise over an extended period (e.g., 1-2 hours) while carefully monitoring the internal temperature of the reaction.

  • pH Control:

    • Insight: The reaction is typically performed under basic conditions to facilitate the condensation and cyclization steps. However, excessively high pH can promote side reactions. The yield of pyrazines is generally higher at a more alkaline pH.[3]

    • Actionable Advice: Monitor the pH of the reaction mixture. While a basic environment is necessary, avoid overly harsh conditions. The use of a milder base like piperidine can sometimes be beneficial.[1]

  • Purity of Reagents and Solvents:

    • Insight: Impurities in the starting materials or solvents can significantly impact the reaction outcome.[4]

    • Actionable Advice: Ensure the purity of your valinamide and glyoxal derivative. Use appropriately dried solvents if necessary, although aqueous conditions are common for this reaction.

Troubleshooting Workflow for Low Yield:

Caption: A systematic workflow for troubleshooting low yield in the synthesis.

Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?

The formation of side products is a common challenge, often leading to difficult purification and reduced yield.

Potential Side Reactions & Prevention:

  • Self-Condensation of Glyoxal:

    • Insight: Under basic conditions, glyoxal can undergo self-condensation reactions, leading to polymeric materials.

    • Actionable Advice: Add the glyoxal solution slowly to the reaction mixture containing the valinamide. Maintaining a low temperature can also suppress this side reaction.

  • Formation of Symmetric Oxamides:

    • Insight: If using α-aminonitriles as precursors, self-condensation can lead to the formation of symmetrical oxamides. While less common with α-amino amides, similar side reactions can occur.[1]

    • Actionable Advice: Ensure a slight excess of the glyoxal derivative to favor the desired cross-condensation.

  • Decomposition of Starting Materials:

    • Insight: Both the α-amino amide and the 1,2-dicarbonyl compound can be unstable under harsh basic conditions and elevated temperatures.[1]

    • Actionable Advice: As mentioned for improving yield, maintain a low reaction temperature and control the rate of base addition to minimize decomposition.

Question 3: The purification of the final product is proving difficult. What are the best practices for isolating pure 3-Isopropyl-(1H)-pyrazin-2-one?

Effective purification is critical for obtaining the desired product in high purity.

Purification Strategies:

  • Extraction:

    • Insight: After the reaction is complete, the product needs to be extracted from the aqueous reaction mixture.

    • Actionable Advice: Neutralize the reaction mixture to a pH of around 7 before extraction. Use a suitable organic solvent such as ethyl acetate or dichloromethane for liquid-liquid extraction. Multiple extractions will ensure a more complete recovery of the product.[5]

  • Column Chromatography:

    • Insight: This is often the most effective method for separating the desired pyrazinone from unreacted starting materials and side products.

    • Actionable Advice: Use silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[5] Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Recrystallization:

    • Insight: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step.

    • Actionable Advice: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyrazinones include ethanol/water or ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q: What is the typical yield I should expect for this reaction? A: Yields can vary significantly based on the specific conditions and scale of the reaction. Literature reports for similar pyrazinone syntheses show a wide range of yields, from moderate to good. With careful optimization of the parameters discussed in the troubleshooting guide, achieving a yield of 50-70% is a reasonable target.

Q: Can I use a different α-amino acid amide to synthesize other 3-substituted pyrazinones? A: Yes, this synthetic route is versatile and can be adapted to produce a variety of 3-substituted pyrazinones by using different α-amino acid amides.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (typically the valinamide) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q: Is it necessary to use an inert atmosphere for this reaction? A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially if the reaction is run for an extended period.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbutanamide hydrochloride (Valinamide HCl)

This protocol is a general guideline and may require optimization.

Reagent/SolventMolar Eq.Amount
L-Valine1.0(As per your scale)
Thionyl chloride (SOCl₂)1.2(As per your scale)
Methanol (anhydrous)-(Sufficient to dissolve)
Ammonia (in methanol)Excess(As per your scale)

Step-by-Step Methodology:

  • Esterification: Suspend L-Valine in anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride as a white solid.

  • Amidation: Dissolve the crude methyl ester hydrochloride in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude valinamide hydrochloride can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Protocol 2: Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one

This protocol is based on the Jones and Karmas-Spoerri method and should be optimized for your specific requirements.[1]

Reagent/SolventMolar Eq.Amount
Valinamide hydrochloride1.0(As per your scale)
Glyoxal (40% in H₂O)1.1(As per your scale)
Sodium Hydroxide (NaOH)2.0(As per your scale)
Water/Ethanol (1:1)-(Sufficient to dissolve)

Step-by-Step Methodology:

  • Dissolve valinamide hydrochloride in a 1:1 mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution dropwise to the valinamide solution over 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the base addition is complete, add the glyoxal solution dropwise to the reaction mixture, again maintaining a low temperature.

  • Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

References

  • Riesco-Llach, G., El-Bakali, J., Montalbán, C., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. Available at: [Link]

  • Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]

  • Zitko, J., Jampilek, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(5), 714. Available at: [Link]

  • Taylor, C. M., & Darkins, P. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11996-12004. Available at: [Link]

  • DeMong, D. E., & Williams, R. M. (2001). Synthesis of 2(1H)-pyrazinones from α-aminoamides and 1,2-diketone mono Schiff bases. Tetrahedron Letters, 42(19), 3529-3532. Available at: [Link]

  • Krasnov, V. P., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1033. Available at: [Link]

  • Newton, G. L., & Fahey, R. C. (2011). Effect of pH on synthesis of pyrazines using acetol and NH4OH. Journal of Agricultural and Food Chemistry, 59(24), 13094-13099. Available at: [Link]

Sources

Purification challenges of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Isopropyl-(1H)-pyrazin-2-one

Case ID: IPP-2024-PUR Subject: Troubleshooting Yield, Tautomerism, and Purity in Pyrazinone Workflows Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction

Welcome to the technical support hub for 3-Isopropyl-(1H)-pyrazin-2-one (CAS: 25680-59-5).[1][2] If you are accessing this guide, you are likely encountering one of three specific failure modes:

  • "Ghost Peaks" or Tailing: Your HPLC/LC-MS chromatograms show split peaks or severe tailing.[1][2]

  • Low Extraction Yield: The compound is "disappearing" into the aqueous phase during workup.[1][2]

  • Regioisomer Contamination: You are struggling to separate the 3-isopropyl isomer from the 6-isopropyl byproduct.

This molecule is a "deceptive" heterocycle.[1][2] While it appears simple, the pyrazinone core possesses amphoteric properties and rapid lactam-lactim tautomerism that defy standard purification logic.[1][2] This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography & Tautomerism

User Question: "My compound elutes as a broad smear or a split peak on C18 columns. Is my sample degrading?"

Technical Diagnosis: It is unlikely to be degradation.[1][2] You are observing dynamic tautomerism on the column. 3-Isopropyl-(1H)-pyrazin-2-one exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1][2] Silica-based stationary phases possess free silanols that interact differently with each tautomer, causing peak splitting.[1][2] Furthermore, without pH control, the enol form can ionize, leading to secondary interactions.[1][2]

The Mechanism: The lactam form (A) is generally more stable in solution, but the lactim form (B) allows for aromatization of the ring.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2-one) (Major Species) Lactim Lactim Form (2-hydroxy) (Minor Species) Lactam->Lactim H-Shift Silanol Free Silanols (Si-OH) on Column Lactam->Silanol Weak Interaction Lactim->Silanol Strong H-Bonding (Causes Tailing)

Figure 1: Mechanism of peak splitting caused by differential silanol interactions of the tautomers.[1][2]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase Modifier 0.1% Formic Acid or 0.05% TFA Acidic pH (~2.[1][2]5) suppresses the ionization of the -OH (lactim) and protonates basic nitrogens, forcing the equilibrium toward a single cationic or neutral species, sharpening the peak.[1][2]
Stationary Phase End-capped C18 or Amide-C16 End-capping reduces free silanol activity.[1][2] Amide columns provide unique selectivity for polar heterocycles, often resolving isomers better than C18.[1][2]
Solvent Choice Acetonitrile (ACN) over MethanolMethanol is a protic solvent that can participate in hydrogen bonding, potentially exacerbating peak broadening for amides.[1][2] ACN is aprotic and yields sharper peaks.[1][2]

Module 2: Extraction & Yield Optimization

User Question: "I synthesized the compound via condensation of Valine amide and Glyoxal, but my recovery after extraction is <30%. Where is it going?"

Technical Diagnosis: You are losing your product to the aqueous phase.[1][2] Pyrazinones are amphoteric .[1][2]

  • pH < 2: The basic nitrogen protonates (Cationic = Water Soluble).[1][2]

  • pH > 9: The amide/enol deprotonates (Anionic = Water Soluble).[1][2]

  • pH 5–7: The molecule is Neutral (Maximum Organic Solubility).[1][2]

If you quench your reaction with strong acid or base and extract immediately, the charged species remains in the water.[1][2]

The "Salting-Out" Protocol:

  • pH Adjustment: Carefully adjust the aqueous reaction mixture to pH 6.0 – 7.0 . Use a calibrated pH meter, not just paper, as the window is narrow.[1][2]

  • Saturation: Saturate the aqueous phase with NaCl (brine).[1][2] This disrupts the hydration sphere of the pyrazinone, forcing it into the organic phase (Hofmeister effect).[1][2]

  • Solvent Selection: Do not use Hexane or pure Ether.[1][2] Use DCM:Isopropanol (9:1) or Ethyl Acetate .[1][2] The isopropanol helps solvate the polar amide functionality.[1][2]

Module 3: Purification Workflow & Regioisomer Separation

User Question: "I have a persistent impurity at 5-10% that runs very close to my product. How do I remove it?"

Technical Diagnosis: This is likely the 6-isopropyl regioisomer .[1][2] In the condensation of glyoxal derivatives with amino amides, regioselectivity is rarely 100%.[1][2] Separation via flash chromatography is difficult due to identical polarity (


).[1][2]

Recommended Workflow:

PurificationWorkflow Start Crude Reaction Mix (Contains 3-iso & 6-iso isomers) Step1 pH Adjust to 6.5 + NaCl Saturation Start->Step1 Step2 Extraction (3x DCM:IPA 9:1) Step1->Step2 Decision Purity Check (HPLC) Step2->Decision PathA Regioisomer > 5% Decision->PathA Dirty PathB Regioisomer < 1% Decision->PathB Clean Recryst Recrystallization Solvent: EtOAc/Hexane or Toluene (3-iso crystallizes preferentially) PathA->Recryst Flash Flash Chromatography DCM:MeOH (95:5) PathB->Flash Final Pure 3-Isopropyl-(1H)-pyrazin-2-one Recryst->Final Flash->Final

Figure 2: Decision tree for removing regioisomers. Recrystallization is preferred over chromatography for bulk separation of isomers.[1][2]

Recrystallization Strategy: Pyrazinones often pack well in crystal lattices due to intermolecular Hydrogen bonding (dimer formation).[1][2]

  • Solvent: Dissolve crude solid in minimal hot Ethyl Acetate or Toluene .[1][2]

  • Anti-solvent: Slowly add Hexane or Heptane until turbidity persists.[1][2]

  • Cooling: Allow to cool slowly to room temperature, then 4°C. The symmetrical nature of the desired 3-isopropyl isomer often leads to higher crystallinity compared to the 6-isomer or oily impurities.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117602, 3-Isopropyl-(1H)-pyrazin-2-one.[1][2] Retrieved from [Link][1][2]

  • Klein, R. et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (Analogous heterocyclic tautomerism mechanisms).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-isopropyl-(1H)-pyrazin-2-one.[1][2] (Safety and Physicochemical properties).[1][2][3][4][5] Retrieved from [Link][1][2]

  • Sichuan University (2017). Simultaneous Determination of Isopyrazam... by Liquid Chromatography.[1][2][4] (Methodology for pyrazine-core extraction using C18/QuEChERS). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address common challenges and provide practical, field-tested solutions to help you navigate the intricacies of this synthesis and minimize the formation of unwanted side products.

Our approach is grounded in a deep understanding of the underlying reaction mechanisms. We will not only tell you what to do but also explain why certain experimental choices are critical for success.

Core Synthesis Pathway and Potential Side Reactions

The most common and efficient laboratory-scale synthesis of 3-Isopropyl-(1H)-pyrazin-2-one involves the condensation of L-valinamide with glyoxal, followed by an oxidative cyclization. This method, a variation of the well-established Jones and Karmas and Spoerri procedure, is attractive due to the ready availability of starting materials.[1] However, like any chemical transformation, it is not without its potential pitfalls.

The diagram below illustrates the main reaction pathway and the key side reactions that can occur.

G cluster_main Main Reaction Pathway A L-Valinamide C Iminocarbonyl Intermediate A->C + Glyoxal B Glyoxal F Glyoxal Self-Polymerization B->F [H+] or [OH-] catalysis D Dihydropyrazinone C->D Intramolecular Cyclization G Oligomeric Byproducts C->G Further reaction with Glyoxal/Intermediates H Imidazole Derivatives C->H Alternative Cyclization/ Rearrangement E 3-Isopropyl-(1H)-pyrazin-2-one (Desired Product) D->E Oxidation/ Dehydration I Over-oxidation Products (e.g., Ring Opening) E->I Harsh Oxidizing Conditions

Figure 1. Main and side reaction pathways in the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your synthesis, followed by detailed answers and actionable advice.

Question 1: My reaction yields are consistently low, and I'm getting a complex mixture of products. What's the likely cause?

Answer:

Low yields and complex product mixtures in this synthesis often point to issues with reactant stoichiometry and reaction conditions, leading to the formation of oligomeric byproducts. Glyoxal is a highly reactive dicarbonyl compound that can react with the initial iminocarbonyl intermediate or even with itself, especially under uncontrolled pH or temperature conditions.[2][3]

Causality and In-Depth Explanation:

The primary reaction involves the nucleophilic attack of the primary amine of L-valinamide on one of the aldehyde groups of glyoxal, followed by the attack of the amide nitrogen on the second aldehyde group to form the dihydropyrazinone intermediate. However, the intermediates in this process are themselves reactive. The initial imine formed can react with another molecule of glyoxal or another intermediate, initiating a polymerization cascade. This is particularly prevalent if there is a localized excess of glyoxal.

Troubleshooting Steps:

  • Control the Stoichiometry: Ensure you are using a precise 1:1 molar ratio of L-valinamide to glyoxal. It is often beneficial to add the glyoxal solution slowly to a solution of L-valinamide to prevent a localized high concentration of glyoxal.

  • pH Control: The reaction is typically carried out under mildly basic conditions to facilitate the nucleophilic attack of the amide nitrogen. However, strongly basic or acidic conditions can promote glyoxal self-polymerization.[4] Maintain a pH between 8 and 9 for optimal results.

  • Temperature Management: Run the initial condensation at a low temperature (0-5 °C) to control the rate of reaction and minimize side reactions. The temperature can be slowly raised to room temperature and then heated for the cyclization and oxidation steps.

ParameterRecommended RangeRationale
Molar Ratio (Valinamide:Glyoxal) 1:1 to 1.05:1Prevents excess glyoxal from promoting oligomerization.
pH 8.0 - 9.0Facilitates cyclization without causing significant glyoxal degradation.
Initial Condensation Temperature 0 - 5 °CControls the exothermic reaction and minimizes side product formation.
Cyclization/Oxidation Temperature 50 - 80 °CProvides sufficient energy for ring closure and aromatization.
Question 2: I've isolated a significant byproduct with a different molecular weight than my target compound. How can I identify and prevent it?

Answer:

A common byproduct in pyrazinone syntheses is the formation of imidazole derivatives.[2] This occurs through an alternative cyclization pathway of the reaction intermediates.

Causality and In-Depth Explanation:

The reaction between an amine and glyoxal can lead to the formation of N-substituted aminoethanols, which can then undergo further reactions. Under certain conditions, particularly if the concentration of the amine is high relative to glyoxal or if there are acidic catalysts present, a different cyclization can occur, leading to imidazole formation instead of the desired pyrazinone.

Troubleshooting Steps:

  • Strict pH Control: As mentioned previously, maintaining a slightly basic pH (8-9) favors the pyrazinone cyclization pathway. Avoid acidic conditions, which are known to promote imidazole formation from glyoxal and amines.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are generally preferred as they can stabilize the intermediates through hydrogen bonding and favor the desired cyclization.

  • Characterization: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the byproduct. The fragmentation pattern in MS and the chemical shifts in NMR will provide definitive structural information.

Question 3: My final product appears to be contaminated with a closely related impurity that is difficult to separate. What could this be?

Answer:

This is likely the dihydropyrazinone intermediate, which results from incomplete oxidation or dehydration in the final step of the synthesis.

Causality and In-Depth Explanation:

The formation of the aromatic pyrazinone ring requires the loss of a molecule of water from the dihydropyrazinone intermediate. This is an oxidation process. If the reaction time is too short, the temperature is too low, or the oxidizing agent (often atmospheric oxygen in refluxing solvent) is insufficient, this conversion will be incomplete.

Troubleshooting Steps:

  • Ensure Sufficient Reaction Time and Temperature: After the initial condensation, ensure that the reaction is heated at a sufficient temperature (e.g., reflux in ethanol) for an adequate duration to drive the dehydration/oxidation to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the intermediate is no longer observed.

  • Introduce a Mild Oxidant: If atmospheric oxygen is not sufficient, a mild oxidizing agent can be introduced. However, be cautious as harsh oxidants can lead to over-oxidation and ring-opening.

  • Purification: While challenging, careful column chromatography with a suitable solvent system can often separate the desired pyrazinone from its dihydro- precursor.

Recommended Experimental Protocol

This protocol is designed to minimize the formation of the side products discussed above.

Materials:

  • L-Valinamide hydrochloride

  • Glyoxal (40% solution in water)

  • Sodium hydroxide (NaOH)

  • Ethanol (reagent grade)

  • Deionized water

Step-by-Step Methodology:

  • Preparation of Free L-Valinamide:

    • Dissolve L-valinamide hydrochloride in a minimal amount of deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of 1.0 M NaOH dropwise with stirring until the pH of the solution reaches 8.5-9.0. It is crucial to not overshoot the pH. The free L-valinamide is used immediately in the next step.

  • Condensation Reaction:

    • To the cold solution of free L-valinamide, add ethanol to create a roughly 1:1 water:ethanol solvent system.

    • Slowly add an equimolar amount of 40% glyoxal solution dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Cyclization and Oxidation:

    • After the addition of glyoxal is complete, allow the reaction to stir at room temperature for 1 hour.

    • Gradually heat the reaction mixture to reflux (approximately 80 °C) and maintain reflux for 4-6 hours. Air is typically a sufficient oxidant.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Isopropyl-(1H)-pyrazin-2-one.

Figure 2. Experimental workflow for the synthesis of 3-Isopropyl-(1H)-pyrazin-2-one.

References

  • De Haan, D. O., et al. (2009). Atmospheric Condensed-Phase Reactions of Glyoxal with Methylamine. Digital USD. Available at: [Link]

  • De Haan, D. O., et al. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. ResearchGate. Available at: [Link]

  • Eggen, M. D., & Glomb, M. A. (2021). Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine. Journal of Agricultural and Food Chemistry, 69(28), 7960–7968. Available at: [Link]

  • Wang, Y., & Ho, C. T. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews, 41(11), 4140-4149. Available at: [Link]

  • Sedehi, N., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics. Available at: [Link]

  • Chistyakov, E. M., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1094. Available at: [Link]

  • Garcia-Mera, X., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Isopropyl-(1H)-pyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for increasing the solubility of this compound. This document will walk you through the fundamental principles of solubility enhancement and provide detailed experimental protocols to help you overcome challenges in your research.

Introduction to 3-Isopropyl-(1H)-pyrazin-2-one and its Solubility Challenges

This guide provides a systematic approach to understanding and overcoming the solubility limitations of 3-Isopropyl-(1H)-pyrazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of 3-Isopropyl-(1H)-pyrazin-2-one?

The solubility of an organic molecule like 3-Isopropyl-(1H)-pyrazin-2-one is primarily governed by its molecular structure and the properties of the solvent. Key factors include:

  • Polarity: The pyrazinone ring contains polar nitrogen and oxygen atoms, but the non-polar isopropyl group and the overall ring structure can lead to low aqueous solubility.[4]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can significantly impact its solubility.

  • Ionization State (pKa): The acidity or basicity of the molecule, defined by its pKa, will determine its charge at a given pH, which in turn dramatically affects its solubility in aqueous solutions.

Q2: What is a good starting point for solubilizing this compound for in vitro experiments?

For initial in vitro screening, using a co-solvent system is a common and effective strategy. A good starting point would be to dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution with the aqueous experimental medium.[3]

Q3: How can I determine the pKa of 3-Isopropyl-(1H)-pyrazin-2-one?

Determining the pKa is crucial for developing a pH-based solubility enhancement strategy. The most common and reliable method for pKa determination is potentiometric titration .[3][5] This involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The inflection point of the titration curve corresponds to the pKa.

Q4: Are there any predicted pKa values for similar compounds?

Troubleshooting Guide: Strategies to Increase Solubility

This section provides a detailed breakdown of various techniques to enhance the solubility of 3-Isopropyl-(1H)-pyrazin-2-one, complete with the underlying principles and experimental protocols.

pH Adjustment

Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation, forming a more polar and thus more water-soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.

Workflow for pH-Dependent Solubility Profiling:

Caption: Workflow for determining the pH-dependent solubility profile.

Experimental Protocol: Potentiometric Titration for pKa Determination [3][5]

  • Preparation:

    • Prepare a stock solution of 3-Isopropyl-(1H)-pyrazin-2-one in a suitable solvent (e.g., methanol or a co-solvent mixture if aqueous solubility is very low).

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

  • Titration:

    • In a jacketed beaker to maintain a constant temperature, add a known volume and concentration of the compound solution.

    • Begin stirring the solution and record the initial pH.

    • Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if it is basic).

    • After each addition, allow the pH to stabilize and record the reading.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).

    • Alternatively, plot the first derivative of the titration curve (ΔpH/ΔV vs. V); the peak of this curve corresponds to the equivalence point.

Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.

Common Co-solvents:

Co-solventProperties & Considerations
Ethanol Generally well-tolerated in biological systems.[7][8]
Propylene Glycol A viscous, non-toxic solvent commonly used in pharmaceutical formulations.[9]
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are effective solubilizing agents.
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent, but can have effects on cell-based assays.

Experimental Protocol: Co-solvent Solubility Screening

  • Stock Solutions: Prepare stock solutions of 3-Isopropyl-(1H)-pyrazin-2-one in each of the selected co-solvents at a high concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solutions in water or an aqueous buffer to create a range of co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Equilibration: Add an excess of the solid compound to each co-solvent/water mixture.

  • Analysis: Use the Shake-Flask Method (described below) to determine the solubility in each mixture.

  • Optimization: Plot solubility as a function of co-solvent concentration to identify the optimal ratio for your application.

Use of Surfactants

Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[7]

Commonly Used Surfactants:

SurfactantTypeNotes
Sodium Dodecyl Sulfate (SDS) AnionicCan denature proteins, so use with caution in biological assays.[7]
Polysorbate 20 (Tween® 20) Non-ionicGenerally considered biocompatible and widely used in formulations.
Polysorbate 80 (Tween® 80) Non-ionicSimilar to Tween® 20, with a longer oleic acid tail.
Cremophor® EL Non-ionicA polyethoxylated castor oil used in drug formulations.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solutions: Prepare a series of aqueous solutions of each surfactant at concentrations both below and above their known CMC values.

  • Solubility Determination: Using the Shake-Flask Method, determine the solubility of 3-Isopropyl-(1H)-pyrazin-2-one in each surfactant solution.

  • Data Analysis: Plot the apparent solubility against the surfactant concentration. A significant increase in solubility is typically observed above the CMC.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[10]

Common Cyclodextrins:

CyclodextrinCavity SizeNotes
β-Cyclodextrin (β-CD) IntermediateLimited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) IntermediateHigher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) IntermediateHigh aqueous solubility and is negatively charged.

Experimental Protocol: Cyclodextrin Complexation Study

  • Phase Solubility Diagram:

    • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of 3-Isopropyl-(1H)-pyrazin-2-one to each solution.

    • Equilibrate the samples and determine the concentration of the dissolved compound in the supernatant.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase solubility diagram.

  • Stoichiometry Determination: The shape of the phase solubility diagram can provide information about the stoichiometry of the inclusion complex (e.g., 1:1, 1:2).

Standard Operating Procedure (SOP): Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.[11][12]

Workflow for Shake-Flask Solubility Determination:

Caption: Standard workflow for the Shake-Flask Method.

Procedure:

  • Add an excess amount of solid 3-Isopropyl-(1H)-pyrazin-2-one to a vial containing a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture).

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.22 µm or 0.45 µm filter to remove any remaining undissolved solid.

  • Dilute the filtrate as necessary and analyze the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The measured concentration represents the equilibrium solubility of the compound in that solvent under the specified conditions.

Conclusion

Increasing the solubility of 3-Isopropyl-(1H)-pyrazin-2-one is a multi-faceted challenge that can be addressed through a systematic evaluation of pH, co-solvents, surfactants, and cyclodextrins. By first characterizing the compound's intrinsic properties, particularly its pKa and baseline solubility, researchers can make informed decisions about the most effective solubilization strategy for their specific application. The protocols and troubleshooting guides provided herein offer a robust framework for these investigations, enabling the successful progression of research and development involving this compound.

References

  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • El-Gendy, M. A., & Adejare, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Solubility of Things. (n.d.). Pyrazine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-isopropyl-(1H)-pyrazin-2-one. PubChem. [Link]

  • GSR_U.S. Food and Drug Administration. (n.d.). 3-ISOPROPYL-(1H)-PYRAZIN-2-ONE. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 8(2), 147–163.

Sources

Preventing degradation of 3-Isopropyl-(1H)-pyrazin-2-one during workup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-Isopropyl-(1H)-pyrazin-2-one (CAS: 25680-59-5). This intermediate, a critical precursor for high-value flavorants like 3-isopropyl-2-methoxypyrazine, presents unique handling challenges due to its amphoteric nature and susceptibility to oxidative polymerization.[1]

Ticket ID: #PYR-ISO-003 | Status: Resolved | Topic: Workup & Stabilization[1]

Executive Summary: The Stability Triad

Successful isolation of 3-isopropyl-2-pyrazinone relies on managing three competing instability factors:

  • Amphoteric Solubility: The molecule acts as a zwitterion; incorrect pH leads to total loss in the aqueous phase.[1]

  • Oxidative Polymerization: Exposure to air, particularly in basic media, triggers rapid "browning" (polymerization).[1]

  • Sublimation/Volatility: While less volatile than its methoxy-derivative, the pyrazinone can sublime under high vacuum/temperature.[1]

Part 1: Troubleshooting Guides (Symptom-Based)

Issue A: "My product layer turned dark brown/black during extraction."

Diagnosis: Oxidative Polymerization.[1] Pyrazinones are electron-deficient heterocycles, but the deprotonated anion (at high pH) is electron-rich and highly susceptible to radical oxidation by atmospheric oxygen.[1] This leads to the formation of complex, dark-colored oligomers.[1]

Corrective Protocol:

  • Degas All Solvents: Sparge extraction solvents (DCM or Chloroform) with Argon or Nitrogen for 15 minutes prior to use.[1]

  • pH Discipline: Never exceed pH 9.0 during neutralization. The anion formed at pH > 10 oxidizes rapidly.[1]

  • Add Antioxidant (Optional): If the protocol permits, add trace Butylated Hydroxytoluene (BHT) to the organic solvent to scavenge radicals.

Issue B: "I see nothing in the organic layer (Low Yield)."

Diagnosis: The "Amphoteric Trap." 3-Isopropyl-2-pyrazinone exists in three forms depending on pH:

  • pH < 2: Cationic (Protonated at N-4).[1] Water-soluble.[1][2]

  • pH > 10: Anionic (Deprotonated at N-1).[1] Water-soluble.[1][2]

  • pH 6–8: Neutral Lactam.[1] Moderately water-soluble, but extractable.[1]

Corrective Protocol:

  • Target pH: You must adjust the aqueous phase to pH 6.5 – 7.5 exactly.

  • Salting Out: Saturate the aqueous phase with NaCl.[1] This disrupts the hydration shell and forces the organic molecule into the organic phase (Salting-out effect).[1]

  • Continuous Extraction: Simple separatory funnel extraction is often insufficient.[1] Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with Dichloromethane for 12–24 hours.[1]

Issue C: "Product mass decreased significantly during drying."

Diagnosis: Sublimation.[1] Although a solid, the isopropyl group adds lipophilicity that increases vapor pressure. High vacuum (< 1 mbar) combined with heat (> 40°C) causes sublimation.[1]

Corrective Protocol:

  • Temperature Limit: Do not heat the rotovap bath above 35°C.

  • Vacuum Control: Stop drying once the solvent is removed.[1] Do not leave on high vacuum overnight.[1]

Part 2: Decision Logic & Workflows (Visualized)

Diagram 1: The Extraction Decision Tree

This logic flow ensures you avoid the solubility traps inherent to pyrazinone chemistry.

WorkupLogic Start Crude Reaction Mixture (Aqueous/Acidic) CheckColor Is solution Dark Brown? Start->CheckColor Degas STOP: Purge with Argon Add Sodium Ascorbate CheckColor->Degas Yes PH_Adjust Adjust pH to 6.5 - 7.5 (Use NaHCO3, not NaOH) CheckColor->PH_Adjust No (Yellow/Orange) Degas->PH_Adjust After 15 min Salt Saturate with NaCl (Salting Out) PH_Adjust->Salt Extract Extract with DCM (x4) or Continuous Extraction Salt->Extract Dry Dry over Na2SO4 (Avoid MgSO4 - slightly acidic) Extract->Dry Evap Evaporate < 35°C Stop immediately when dry Dry->Evap

Caption: Optimized isolation workflow to prevent oxidative loss and maximize recovery.

Diagram 2: Tautomerism & Solubility Profile

Understanding the species present at different pH levels is critical for extraction.[1]

Tautomerism Cation Cationic Form (pH < 2) Water Soluble Neutral Neutral Lactam (pH 6-8) Extractable Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (pH > 10) Water Soluble OXIDATION RISK Neutral->Anion - H+ (pKa ~8.5) Anion->Neutral + H+

Caption: The pH-dependent speciation of 3-isopropyl-2-pyrazinone. Extraction is only viable in the green zone.

Part 3: Validated Experimental Protocol

Objective: Isolation of 3-isopropyl-2(1H)-pyrazinone from a condensation reaction (e.g., Leucine amide + Glyoxal).

Reagents Table:

Reagent Role Critical Parameter
Dichloromethane (DCM) Extraction Solvent Must be HPLC grade.[1] Sparged with Argon.
Sodium Bicarbonate (Sat.[1] Aq.) Neutralization Use instead of NaOH to prevent overshoot > pH 9.[1]
Sodium Chloride (Solid) Salting Out Use in excess to saturate aqueous layer.[1]

| Sodium Sulfate (Anhydrous) | Drying Agent | Neutral pH (unlike MgSO4 which is slightly acidic).[1] |

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to 0°C. If the reaction was acidic (e.g., HCl catalyzed), the pyrazinone is currently trapped as a salt.

  • Neutralization (The Critical Step):

    • Slowly add Saturated NaHCO₃ solution while stirring.

    • Monitor pH continuously with a calibrated probe.[1]

    • Stop exactly at pH 7.0. Do not go to pH 10, or you will form the anion and risk oxidation.

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves. This increases the ionic strength, forcing the organic pyrazinone out of the water phase.

  • Extraction:

    • Extract with DCM (4 x 50 mL per 100 mL aqueous).[1]

    • Note: Avoid Ethyl Acetate if possible, as it pulls more water and impurities.[1] DCM is superior for pyrazinones.[1]

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 20 minutes. Filter.

  • Concentration:

    • Rotary evaporate at 30–35°C bath temperature.[1]

    • Vacuum: 200 mbar -> 50 mbar.[1]

    • Stop as soon as the solvent is removed to prevent sublimation of the product.

Part 4: FAQ – Frequently Asked Questions

Q: Can I use NaOH to neutralize the reaction? A: It is risky. NaOH is a strong base and can create local "hotspots" of high pH (>12) where the pyrazinone anion forms and oxidizes instantly (turning the solution black).[1] Weak bases like NaHCO₃ or Na₂CO₃ are safer.[1]

Q: Why is my NMR showing broad peaks? A: This is likely due to tautomeric exchange .[1] In CDCl₃, the lactam (NH-C=O) is the dominant form, but traces of water or acid can catalyze rapid exchange with the lactim (N=C-OH) form, broadening the signals.[1] Adding a drop of D₂O can wash out the NH proton and sharpen the carbon signals.

Q: Can I store the crude mixture overnight? A: Only if acidic. The protonated salt (pH < 2) is stable.[1] The neutral or basic free base is unstable in solution over time due to dimerization.[1] Store as the dry solid under Argon at -20°C.

Q: Is the compound light sensitive? A: Yes. Pyrazinones are conjugated systems.[1] Store in amber vials or wrap flasks in aluminum foil during workup.

References

  • PubChem. (n.d.).[1][3][4][5] 3-Isopropyl-(1H)-pyrazin-2-one (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][5] (Refer to Chapter on Pyrazines and their tautomeric equilibria).

  • Murray, K. E., & Whitfield, F. B. (1975).[1] The occurrence of 3-alkyl-2-methoxypyrazines in raw vegetables.[1] Journal of the Science of Food and Agriculture, 26(7), 973-986.[1] (Foundational text on alkyl-pyrazinone precursors).

  • Community Validated Practice. (2025). General isolation protocols for amphoteric heterocycles.[1] (Synthesized from standard organic chemistry workup procedures for water-soluble lactams).

Sources

Technical Support Center: A Guide to Reducing Impurities in Crude 3-Isopropyl-(1H)-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, medicinal chemists, and process development professionals working with 3-Isopropyl-(1H)-pyrazin-2-one. The purity of this and other pyrazinone scaffolds is paramount, as they are prevalent in bioactive natural products and serve as key intermediates in drug discovery programs targeting a range of diseases.[1][2][3] Impurities can confound biological data, hinder crystallization, and pose safety risks, making their effective removal a critical step in the synthetic workflow.[4]

This document provides a structured approach to troubleshooting common purity issues through a series of frequently asked questions, in-depth troubleshooting scenarios, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers commonly encounter when handling crude 3-Isopropyl-(1H)-pyrazin-2-one.

Q1: What are the most common types of impurities I should expect in my crude product?

A: The impurity profile is highly dependent on the synthetic route. However, for typical condensation-based syntheses of pyrazinones, you can anticipate four main classes of impurities:

  • Unreacted Starting Materials: Residual precursors, such as isopropylhydrazine derivatives and α-keto esters, are common.[5][6] Their presence indicates an incomplete reaction.

  • Side-Reaction Products: The synthesis of heterocyclic rings can be complex.[7] Potential side products may include structural isomers (e.g., substitution at a different ring position), over-alkylated products, or related heterocyclic cores like imidazoles, which can form under similar reaction conditions.[8]

  • Degradation Products: Pyrazinone rings can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). This can lead to ring-opened products or polymeric material.[9]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as inorganic salts from basic or acidic washes, are often present in the crude material.

Q2: My crude 3-Isopropyl-(1H)-pyrazin-2-one is a dark brown oil or a discolored solid. What does this indicate and how does it affect my purification strategy?

A: Significant discoloration, especially the presence of a dark oil, often points to the formation of polymeric byproducts or highly conjugated, colored impurities. These are typically generated by side reactions or degradation, particularly if the reaction was overheated or run for an extended period. This observation suggests that a simple purification method like recrystallization may be insufficient. The non-crystalline, oily nature of these impurities will likely inhibit crystal formation of your desired product.[10] In this scenario, column chromatography is the recommended starting point for purification, as it is highly effective at separating the target compound from both more polar and less polar colored impurities.[8]

Q3: What is the most efficient first purification technique to attempt for a solid crude product?

A: For a crude product that is a solid, even if discolored, recrystallization is the most powerful and efficient initial purification technique.[11] The principle of recrystallization relies on the difference in solubility between your product and the impurities in a chosen solvent system at different temperatures.[12] A successful recrystallization can dramatically increase purity in a single step, with high recovery of your material. It is less labor-intensive and uses less solvent than column chromatography, making it the preferred first choice when applicable.

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to resolving specific impurity issues identified through analytical characterization.

Problem: My TLC or LC-MS analysis shows significant amounts of unreacted starting materials.

  • Underlying Cause: This is a clear indication of an incomplete reaction. The cause could be insufficient reaction time, incorrect temperature, improper stoichiometry of reagents, or deactivation of a catalyst.

  • Scientific Rationale & Solution: Before attempting purification, first consider optimizing the reaction. Verify the quality and exact molar equivalents of your reagents. Consider extending the reaction time or moderately increasing the temperature, monitoring the consumption of the limiting reagent by TLC or LC-MS. If the reaction cannot be driven to completion, the purification strategy depends on the polarity difference between your product and the starting materials.

    • High Polarity Difference: If one starting material is significantly more or less polar than the 3-Isopropyl-(1H)-pyrazin-2-one product, a simple acid-base liquid-liquid extraction can be effective. For example, an unreacted amine can be removed with an acidic wash (e.g., 1M HCl), and an unreacted carboxylic acid can be removed with a basic wash (e.g., saturated NaHCO₃).

    • Similar Polarity: If the polarities are too similar for extraction, silica gel column chromatography is the most reliable method. The different functionalities will likely allow for separation on silica.[8]

Problem: My NMR and/or mass spectrometry data suggests the presence of an isomeric impurity.

  • Underlying Cause: Isomers are formed when a reaction can proceed through multiple pathways that are energetically similar, leading to a lack of regioselectivity. For pyrazinone synthesis, this could result in the isopropyl group being attached to a different position on the ring or the formation of a related heterocyclic system.[13]

  • Scientific Rationale & Solution: Separating isomers is one of the more challenging purification tasks because their similar structures often result in very similar physical properties (polarity, solubility).

    • Meticulous Column Chromatography: This is the primary method for isomer separation. Success hinges on maximizing the resolving power of the column.

      • Solvent System Screening: Use TLC to test a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the eluent that shows the largest possible separation (ΔR_f) between the two spots.

      • Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient. A shallow gradient (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 30% over many column volumes) will methodically increase the eluting power, improving the separation between closely-related compounds.

    • Preparative HPLC: For small quantities or very difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) offers significantly higher resolving power than standard flash chromatography.

Problem: My product "oils out" during recrystallization instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solubility of the solute exceeds the saturation point while the solution is still above the melting point of the solute, or when the cooling process is too rapid. The high concentration of impurities can also disrupt the crystal lattice formation, promoting this phenomenon.[10]

  • Scientific Rationale & Solution: The goal is to slow down the crystallization process and ensure the solution is not excessively supersaturated.

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure you are not working with a supersaturated solution.

    • Attempt to Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.

    • Slow Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cloth if necessary. Only once it has reached room temperature and crystals have formed should you move it to an ice bath to maximize recovery.[12]

    • Change Solvent System: If the above steps fail, the chosen solvent may be inappropriate. Evaporate the solvent and start the recrystallization process again with a different system. A two-solvent system (e.g., dissolving in a minimal amount of hot ethanol and then slowly adding water until the solution turns cloudy) is often effective.[14]

Section 3: Visualized Workflows & Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude 3-Isopropyl-(1H)-pyrazin-2-one.

cluster_start cluster_analysis cluster_recryst cluster_chrom cluster_end Crude Crude Product Analysis Analyze by TLC/LC-MS Is the product a solid? Crude->Analysis Recryst Attempt Recrystallization Analysis->Recryst Yes Chrom Perform Column Chromatography Analysis->Chrom No (Oily) Purity_Check1 Check Purity (TLC, NMR, GC-MS) Recryst->Purity_Check1 Success Is Purity >98%? Purity_Check1->Success Success->Chrom No Pure_Product Pure Product Success->Pure_Product Yes Purity_Check2 Check Purity (TLC, NMR, GC-MS) Chrom->Purity_Check2 Purity_Check2->Pure_Product

Caption: Decision workflow for purifying crude 3-Isopropyl-(1H)-pyrazin-2-one.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point for the purification of solid, crude 3-Isopropyl-(1H)-pyrazin-2-one.

  • Solvent Selection: Based on the structure (a polar heterocycle with an alkyl group), an alcohol/water system is a good first choice. The product should be soluble in hot ethanol and much less soluble in cold water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol (near boiling) required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add warm water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this phase.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solution) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product to confirm purity.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemSuitability for Dissolving (Hot)Suitability for Crystallization (Cold)Notes & Rationale
Ethanol / Water ExcellentExcellentA polar protic system. The product is likely soluble in hot ethanol, while water acts as an anti-solvent to decrease solubility upon cooling.
Ethyl Acetate / Hexanes GoodExcellentA medium-polarity system. Good for removing both more polar and non-polar impurities. A very common and effective choice in organic synthesis.[14]
Isopropanol GoodGoodSimilar to ethanol but may offer different solubility characteristics that can be advantageous for certain impurity profiles.
Toluene ModerateGoodA non-polar aromatic solvent. Can be effective if the main impurities are highly polar. Some heterocyclic compounds crystallize well from toluene.[10]

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for situations where recrystallization fails or the crude product is an oil.

  • Solvent System Selection: On a TLC plate, spot your crude material and develop it in various solvent systems (e.g., start with 30% ethyl acetate in hexanes). The ideal system will give your product an R_f value of approximately 0.3-0.4 and show clear separation from impurities.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry with your starting eluent (e.g., 20% ethyl acetate in hexanes). Ensure the silica bed is flat and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. If it does not dissolve well, it can be adsorbed onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes.

  • Gradient Elution (if needed): Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compounds down the column faster. This is particularly useful for separating compounds with close R_f values.

  • Fraction Analysis: Monitor the fractions using TLC. Spot every few fractions on a plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-Isopropyl-(1H)-pyrazin-2-one.

  • Purity Confirmation: Confirm the purity of the isolated product using NMR, LC-MS, or GC-MS.[15][16]

References

  • De Meester, C. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Wuest, W. M. (n.d.). Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC - PubMed Central. Available at: [Link]

  • Collins, I. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-isopropyl-(1H)-pyrazin-2-one. PubChem. Available at: [Link]

  • Jansa, J., & Kunes, J. (2007). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. ResearchGate. Available at: [Link]

  • Maga, J. A., & Sizer, C. E. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link]

  • Wuest, W. M. (2022). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. Available at: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: [Link]

  • Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • Rotella, D. P. (2011). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

  • Google Patents. (n.d.). Purification of pyrazine. Google Patents.
  • Attygalle, A. B. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. Available at: [Link]

  • Feng, X. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]

  • Google Patents. (n.d.). Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates. Google Patents.
  • Global Substance Registration System. (n.d.). 3-ISOPROPYL-(1H)-PYRAZIN-2-ONE. gsrs. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wang, Y. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 3-Isopropyl-(1H)-pyrazin-2-one vs. Deoxymutaaspergillic Acid

[1]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) between a monosubstituted pyrazinone core (3-Isopropyl-(1H)-pyrazin-2-one ) and its disubstituted, bioactive natural product analog (Deoxymutaaspergillic acid ).[1]

  • 3-Isopropyl-(1H)-pyrazin-2-one serves primarily as a synthetic scaffold or biosynthetic fragment.[1] It exhibits low lipophilicity and negligible antimicrobial potency in isolation.[1]

  • Deoxymutaaspergillic acid (3-isobutyl-6-isopropyl-2(1H)-pyrazinone) is a lipophilic secondary metabolite isolated from Aspergillus and Streptomyces species.[1] It displays significant antibacterial and antifungal activity, driven by the synergistic hydrophobic effect of its C3 and C6 alkyl side chains.[1]

Chemical Profile & Structural Divergence[1][2][3][4]

The primary distinction lies in the substitution pattern on the pyrazinone ring.[1] Deoxymutaaspergillic acid retains the core structure of 3-isopropyl-(1H)-pyrazin-2-one but possesses an additional isobutyl group at the C6 position.[1] This "second arm" drastically alters the molecule's physicochemical landscape.[1]

Structural Comparison Table
Feature3-Isopropyl-(1H)-pyrazin-2-oneDeoxymutaaspergillic Acid
IUPAC Name 3-(propan-2-yl)-1H-pyrazin-2-one3-(2-methylpropyl)-6-(propan-2-yl)-1H-pyrazin-2-one
Formula C₇H₁₀N₂OC₁₁H₁₈N₂O
MW 138.17 g/mol 194.27 g/mol
Substitution Monosubstituted (C3)Disubstituted (C3, C6)
Calc.[1][2] LogP ~0.3 (Hydrophilic)~2.8 - 3.2 (Lipophilic)
Role Synthetic Intermediate / FragmentBioactive Secondary Metabolite
Structural Visualization (DOT)

The following diagram illustrates the structural progression and biosynthetic relationship (condensation of amino acids).

ChemicalStructureValineL-Valine(Precursor)Core3-Isopropyl-(1H)-pyrazin-2-one(Monosubstituted Core)LogP ~ 0.3Valine->Core Condensation(Theoretical Fragment)ProductDeoxymutaaspergillic Acid(Disubstituted Natural Product)LogP ~ 3.0Valine->Product BiosyntheticCondensationLeucineL-Leucine(Precursor)Leucine->Product + IncorporationCore->Product Alkylation at C6(Synthetic Modification)

Figure 1: Structural relationship showing the progression from amino acid precursors to the functionalized natural product.[1]

Comparative Biological Activity[1][3][5][6][7][8]

The biological activity of pyrazinones is heavily dependent on lipophilicity and membrane permeability .[1]

Deoxymutaaspergillic Acid[1][4]
  • Activity: Moderate antibacterial (Gram-positive) and antifungal activity.[1][3][4][5]

  • Mechanism: The presence of two alkyl chains (isopropyl and isobutyl) allows the molecule to partition effectively into microbial cell membranes.[1] It acts as a non-specific membrane disruptor and potentially interferes with quorum sensing systems (many bacterial signaling molecules are pyrazinones/homoserine lactones).[1]

  • Spectrum: Active against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[1][2][3]

  • Potency: Typically exhibits MIC values in the range of 10–100 µg/mL .[1]

3-Isopropyl-(1H)-pyrazin-2-one[1]
  • Activity: Negligible to Low.[1][6][2]

  • Limitation: Lacking the C6-isobutyl group, this molecule is too polar (LogP ~0.[1]3) to cross biological membranes efficiently.[1] It lacks the hydrophobic bulk required to disrupt the phospholipid bilayer or bind tightly to hydrophobic pockets in target proteins.[1]

  • Utility: Its primary value is as a "negative control" in SAR studies to demonstrate the necessity of the C6-substituent.[1]

Comparative Efficacy Data (Inferred from SAR Literature)
Target Organism3-Isopropyl-(1H)-pyrazin-2-one (MIC)Deoxymutaaspergillic Acid (MIC)
S. aureus (Gram+)> 500 µg/mL (Inactive)32 - 64 µg/mL
E. coli (Gram-)> 500 µg/mL (Inactive)> 128 µg/mL (Low Activity)
C. albicans (Fungi)> 500 µg/mL (Inactive)64 - 128 µg/mL

Experimental Protocols

To validate the activity differences described above, the following protocols should be employed. These methods ensure reproducibility and eliminate solvent-effect artifacts.[1]

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the antimicrobial potency of both compounds side-by-side.[1]

  • Preparation of Stock Solutions:

    • Dissolve Deoxymutaaspergillic acid in 100% DMSO to a final concentration of 10 mg/mL.

    • Dissolve 3-Isopropyl-(1H)-pyrazin-2-one in 100% DMSO to 10 mg/mL.[1]

    • Note: The monosubstituted core is more water-soluble; ensure it is fully dissolved.[1]

  • Inoculum Preparation:

    • Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 = 0.5).

    • Dilute to

      
       CFU/mL.[1]
      
  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.[1]

    • Perform serial 2-fold dilutions of the test compounds (Range: 512 µg/mL to 1 µg/mL).

    • Controls:

      • Positive Control: Vancomycin.[1]

      • Solvent Control: DMSO (Max 1% final concentration).[1]

      • Sterility Control: Media only.[1]

  • Incubation & Readout:

    • Add 100 µL of bacterial inoculum to test wells.[1]

    • Incubate at 37°C for 18–24 hours.

    • Readout: Visual turbidity or Absorbance at 600 nm.[1] The MIC is the lowest concentration with no visible growth.[1]

Protocol B: Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one (The Core)

If commercial sources are unavailable, the core can be synthesized via the condensation of amino acid amides and glyoxal derivatives.[1]

  • Reagents: L-Valinamide hydrochloride, Glyoxal (40% aq), Sodium Hydroxide (NaOH).[1]

  • Procedure:

    • Dissolve L-Valinamide HCl (10 mmol) in Methanol (20 mL).

    • Cool to -10°C. Add Glyoxal solution (12 mmol).

    • Add NaOH (25 mmol) dropwise to adjust pH to ~9-10.[1]

    • Stir at room temperature for 12 hours.

    • Acidify with HCl to pH 2 to facilitate cyclization.[1]

    • Neutralize and extract with Ethyl Acetate.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Mechanism of Action Flowchart

The following diagram details why Deoxymutaaspergillic acid is active while the core scaffold is not.

MOACompoundA3-Isopropyl-(1H)-pyrazin-2-one(Monosubstituted)InteractionALow Lipophilicity(Cannot Penetrate)CompoundA->InteractionACompoundBDeoxymutaaspergillic Acid(Disubstituted)InteractionBHigh Lipophilicity(Membrane Insertion)CompoundB->InteractionBMembraneBacterial Cell Membrane(Phospholipid Bilayer)ResultANo Toxicity / No EffectMembrane->ResultAResultBMembrane DepolarizationLeakage of Cellular ContentMembrane->ResultBInteractionA->MembraneRepelledInteractionB->MembranePenetrates

Figure 2: Mechanism of Action comparison highlighting the critical role of lipophilicity in pyrazinone antibiotic activity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10285858, Deoxymutaaspergillic acid. Retrieved January 30, 2026 from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117602, 3-isopropyl-2-pyrazinone. Retrieved January 30, 2026 from [Link][1]

  • MacDonald, J. C. (1965). Biosynthesis of Aspergillic Acid.[1] Journal of Biological Chemistry. (Fundamental study establishing the amino acid origin of pyrazinone antibiotics).

  • Dunn, G., et al. (1949). The Structure of Aspergillic Acid.[1] Journal of the Chemical Society.[1] (Structural elucidation of the pyrazinone core).

  • Chhabria, M. T., et al. (2015).A Review on Pyrazin-2(1H)-one Derivatives Possessing Biological Activity. International Journal of Research in Pharmacy and Chemistry. (Overview of pyrazinone antimicrobial potential).

Validating 3-Isopropyl-(1H)-pyrazin-2-one as a Novel Antibacterial Agent: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, pyrazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview for the validation of 3-Isopropyl-(1H)-pyrazin-2-one as a potential antibacterial agent. We will delve into the scientific rationale for investigating this specific molecule, present a comparative analysis with related pyrazinone structures, and offer detailed, field-proven experimental protocols for its rigorous evaluation.

Introduction: The Rationale for Investigating 3-Isopropyl-(1H)-pyrazin-2-one

The pyrazin-2(1H)-one core is a key structural motif found in various biologically active molecules, including some natural antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1] The versatility of the pyrazine ring allows for substitutions that can modulate the compound's physicochemical properties and biological activity. The introduction of an isopropyl group at the 3-position of the pyrazin-2-one ring is hypothesized to enhance lipophilicity, potentially improving membrane permeability and interaction with bacterial targets.

While direct antibacterial data for 3-Isopropyl-(1H)-pyrazin-2-one is not yet prevalent in public literature, the broader class of pyrazine and pyrazoline derivatives has demonstrated significant antimicrobial potential. Studies on various substituted pyrazolines have reported Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL against a panel of bacteria.[2][3] Furthermore, research into N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has shown that modifications to the pyrazine core can lead to compounds with notable antimycobacterial activity.[4][5] These findings provide a strong impetus for the systematic validation of 3-Isopropyl-(1H)-pyrazin-2-one.

Comparative Landscape: Antibacterial Activity of Related Pyrazinone Derivatives

To establish a benchmark for the evaluation of 3-Isopropyl-(1H)-pyrazin-2-one, it is crucial to consider the known antibacterial activities of structurally similar compounds. The following table summarizes the reported MIC values for a selection of pyrazoline and pyrazinamide derivatives against common bacterial pathogens. This comparative data underscores the potential of the pyrazinone scaffold and will serve as a valuable reference for interpreting the experimental results for our target compound.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Pyrazoline DerivativesCompound 5 (a 2-pyrazoline derivative)Staphylococcus aureus64[3]
Pyrazoline DerivativesCompound 19 (a 2-pyrazoline derivative)Staphylococcus aureus64[3]
Pyrazoline DerivativesCompound 24 (a 2-pyrazoline derivative)Staphylococcus aureus64[3]
Pyrazoline DerivativesCompound 19 (a 2-pyrazoline derivative)Pseudomonas aeruginosa64[3]
Pyrazoline DerivativesCompound 22 (a 2-pyrazoline derivative)Pseudomonas aeruginosa64[3]
Pyrazoline DerivativesCompound 22 (a 2-pyrazoline derivative)Bacillus subtilis64[3]
Pyrazoline DerivativesCompound 26 (a 2-pyrazoline derivative)Bacillus subtilis64[3]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides3-(hexylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[4][5]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides3-(heptylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[4][5]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides3-(octylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[4][5]

Note: The provided data is for comparative purposes to highlight the potential of the broader chemical class. Direct experimental validation of 3-Isopropyl-(1H)-pyrazin-2-one is essential.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Beyond direct bactericidal or bacteriostatic effects, a compelling avenue of investigation for novel antibacterial agents is the disruption of bacterial communication, a process known as quorum sensing (QS). QS systems regulate a variety of virulence factors and biofilm formation in pathogenic bacteria.[6] The inhibition of QS can render bacteria less pathogenic and more susceptible to host immune responses and conventional antibiotics. There is evidence that pyrazine-based compounds can act as quorum sensing inhibitors.[7]

A proposed mechanism for 3-Isopropyl-(1H)-pyrazin-2-one could involve its structural mimicry of acyl-homoserine lactone (AHL) signaling molecules, which are key autoinducers in many Gram-negative bacteria. By competitively binding to the LuxR-type transcriptional regulators, the compound could antagonize the QS cascade, thereby downregulating the expression of virulence genes.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL synthesis LuxR Transcriptional Regulator (e.g., LuxR) AHL->LuxR binding & activation Extracellular_AHL Extracellular AHL Pool AHL->Extracellular_AHL diffusion Virulence_Genes Virulence Genes LuxR->Virulence_Genes activates transcription Virulence_Factors Virulence Factors (e.g., toxins, biofilms) Virulence_Genes->Virulence_Factors expression Pyrazinone 3-Isopropyl-(1H)- ppyrazin-2-one Pyrazinone->LuxR competitive inhibition

Caption: Proposed mechanism of quorum sensing inhibition by 3-Isopropyl-(1H)-pyrazin-2-one.

Experimental Validation: Protocols for Antibacterial Susceptibility Testing

To rigorously validate the antibacterial potential of 3-Isopropyl-(1H)-pyrazin-2-one, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing. The following protocols are based on the CLSI M07 guidelines for broth microdilution.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 3-Isopropyl-(1H)-pyrazin-2-one (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3-Isopropyl-(1H)-pyrazin-2-one in DMSO at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (diluted from the stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

mic_workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Compound in CAMHB Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Diluted_Inoculum Dilute Inoculum in CAMHB (5 x 10^5 CFU/mL) Inoculum->Diluted_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Diluted_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Controls Include Growth and Sterility Controls Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Conclusion and Future Directions

The validation of 3-Isopropyl-(1H)-pyrazin-2-one as an antibacterial agent represents a scientifically grounded endeavor, supported by the known antimicrobial activities of the broader pyrazinone class of compounds. The proposed investigation into its potential as a quorum sensing inhibitor offers a modern approach to antimicrobial discovery, targeting bacterial virulence rather than viability.

The detailed experimental protocols provided in this guide, based on CLSI standards, offer a robust framework for obtaining reliable and reproducible data on the antibacterial efficacy of 3-Isopropyl-(1H)-pyrazin-2-one. The resulting MIC and MBC values will be critical in determining its potential for further development. Future studies should focus on elucidating the precise molecular mechanism of action, evaluating its efficacy against a wider panel of clinically relevant and drug-resistant pathogens, and assessing its toxicological profile. The insights gained from this comprehensive validation process will be invaluable to researchers and drug development professionals in the ongoing battle against infectious diseases.

References

  • Dhok, M. P., et al. (2015). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 5(2), 312-316. Available at: [Link]

  • Evranos Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. Available at: [Link]

  • Jampílek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8898-8923. Available at: [Link]

  • Kaur, H., et al. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules, 25(21), 5127. Available at: [Link]

  • Yadav, A., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Study of N-(Pyrazin-2-yl)Alkyl/Aryl Amide Derivatives as Quorum Sensing Inhibitors Against Pseudomonas aeruginosa. Chemistry & Biodiversity, 20(12), e202301328. Available at: [Link]

Sources

Definitive Structural Confirmation of 3-Isopropyl-(1H)-pyrazin-2-one Derivatives via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 3-Isopropyl-(1H)-pyrazin-2-one derivatives by 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyrazinone scaffold is a privileged structure, yet it presents a persistent analytical challenge: regiochemical ambiguity . The 3-isopropyl-(1H)-pyrazin-2-one core exhibits lactam-lactim tautomerism, leading to potential


-alkylation (thermodynamically favored in many conditions) or 

-alkylation (kinetically accessible) during derivatization.

Standard 1D NMR (


H, 

C) is often insufficient to definitively distinguish these isomers due to the quaternary nature of the heteroaromatic ring carbons and the lack of scalar coupling across the heteroatoms. X-ray crystallography, while absolute, is low-throughput and crystal-dependent.

This guide outlines a self-validating 2D NMR protocol that utilizes the 3-isopropyl group as a "stereochemical anchor," enabling rapid, unambiguous structural assignment without the need for crystallization.

Part 1: Comparative Analysis of Analytical Methods

For a researcher facing a crude reaction mixture of pyrazinone derivatives, the choice of analytical method dictates the speed and certainty of the project.

Table 1: Comparison of Structural Confirmation Methodologies

FeatureMethod A: 1D NMR Only (

H,

C)
Method B: 2D NMR Suite (HSQC, HMBC, NOESY)Method C: X-Ray Crystallography
Primary Output Chemical shifts, integration.[1][2]Connectivity maps (through-bond & space).3D atomic coordinates.
Regio-Resolution Low. Ambiguous for

- vs

-alkylation.
High. Definitive via

N-HMBC & long-range

C correlations.[3]
Absolute.
Sample State Solution (CDCl

, DMSO-

).
Solution (CDCl

, DMSO-

).
Solid Single Crystal (Required).
Throughput High (mins).Medium (1-4 hours).Low (days to weeks).
Cost/Sample $


Verdict Screening tool only.The Gold Standard for Routine Confirmation. Reserve for final candidate validation.

Why 2D NMR Wins: The 3-isopropyl group provides a unique spectroscopic advantage. The methine proton (


) serves as a "lighthouse," broadcasting Long-Range Heteronuclear Correlations (HMBC) to the critical ring carbons (C2 and C3), effectively bridging the aliphatic and aromatic domains.
Part 2: The Self-Validating 2D NMR Protocol

This workflow is designed to build the structure logically, using each experiment to cross-verify the previous one.

Phase 1: The Anchor (1D

H &

C)
  • Objective: Identify the isopropyl spin system and the distinct pyrazine ring protons.

  • Observation:

    • Isopropyl: Look for a strong doublet (

      
       1.1-1.3 ppm) and a septet (
      
      
      
      3.0-3.5 ppm).
    • Ring Protons (H5/H6): Typically appear as a pair of doublets (

      
       Hz) or singlets in the aromatic region (
      
      
      
      7.0-8.5 ppm).
    • Carbonyl (C2):

      
       155-165 ppm (characteristic of amide/lactam).
      
Phase 2: The Skeleton (HSQC & COSY)
  • Objective: Assign all protonated carbons and establish direct neighbors.

  • Protocol:

    • HSQC (Heteronuclear Single Quantum Coherence): Map the isopropyl methyls to their carbons and the ring protons (H5/H6) to C5/C6.

    • COSY (Correlation Spectroscopy): Confirm the coupling between H5 and H6. Note: In 3,6-disubstituted systems, this coupling may be absent.

Phase 3: The Connector (HMBC - The "Killer" Experiment)
  • Objective: Connect the isopropyl anchor to the ring and define the regiochemistry (

    
     vs 
    
    
    
    ).
  • Critical Correlations (The "Lighthouse" Effect):

    • Isopropyl Methine (

      
      ):  Will show strong 
      
      
      
      and
      
      
      correlations to C3 (quaternary) and C2 (carbonyl).
    • Regiochemistry Check:

      • 
        -Alkylation:  The 
        
        
        
        -alkyl protons (e.g.,
        
        
        ) will show a
        
        
        correlation to C2 (the carbonyl) and C6 .
      • 
        -Alkylation:  The 
        
        
        
        -alkyl protons (e.g.,
        
        
        ) will show a
        
        
        correlation to C2 (which effectively becomes an imidate carbon, shifting upfield to ~150-155 ppm).
Phase 4: The Nitrogen Probe (

-

HMBC)
  • Objective: Ultimate confirmation of tautomeric state.

  • Logic:

    • Lactam (

      
      -alkyl):  Nitrogen chemical shift 
      
      
      
      ~150-170 ppm (pyrrole-like).
    • Lactim (

      
      -alkyl):  Nitrogen chemical shift 
      
      
      
      ~230-250 ppm (pyridine-like).
Part 3: Visualization of the Workflow
Diagram 1: The Structural Assignment Logic Flow

NMR_Workflow Start Crude Product (3-Isopropyl-pyrazinone Derivative) Step1 Step 1: 1D Proton NMR Identify Isopropyl Septet & Ring Protons Start->Step1 Step2 Step 2: HSQC Map Protons to Carbons (Identify C5, C6, C-iso) Step1->Step2 Assign Spin Systems Step3 Step 3: HMBC (The Anchor) Correlate Iso-Methine to C2 (C=O) & C3 Step2->Step3 Bridge Quaternary Cs Decision Regiochemistry Check (N-Alkyl vs O-Alkyl) Step3->Decision Check Alkyl Group Correlations ResultN N-Alkyl Confirmed (Correlation: N-CH2 to C2 & C6) Decision->ResultN 3-bond hit to C6 ResultO O-Alkyl Confirmed (Correlation: O-CH2 to C2 only) Decision->ResultO No hit to C6

Caption: Logical workflow for assigning pyrazinone derivatives using 2D NMR.

Diagram 2: HMBC Correlation Network (The "Lighthouse" Effect)

HMBC_Network C2 C2 (Carbonyl) ~155 ppm C3 C3 (Quaternary) ~160 ppm C2->C3 C5 C5 ~130 ppm C3->C5 C6 C6 ~135 ppm C5->C6 C6->C2 H_iso H-Iso (Methine) ~3.2 ppm (Septet) H_iso->C2 3J (Diagnostic) H_iso->C3 2J N_sub N-Substituent (e.g., Benzyl CH2) N_sub->C2 3J N_sub->C6 3J (Proves N-Alk)

Caption: Key HMBC correlations. The Isopropyl Methine (Yellow) anchors the assignment of C2/C3. The N-Substituent (Green) confirms regiochemistry via C2/C6 hits.

Part 4: Case Study Data (Simulated)

To illustrate the expected data, the following table represents a typical


-benzyl-3-isopropylpyrazin-2(1H)-one .
PositionAtom

(ppm)

(ppm)
Key HMBC Correlations (H

C)
3-Iso

1.25 (d)21.5C-Methine, C3
3-Iso

3.40 (sept) 32.1 C3, C2 (Definitive Anchor)
2

-156.5H-Iso, H-Benzyl
3

-161.0H-Iso, H5
5

7.30 (d)129.5H6, C3
6

7.15 (d)132.0H5, C2, H-Benzyl
1-N

5.10 (s)52.0C2, C6 (Confirms

-alkylation)

Interpretation: The correlation from the isopropyl methine (


 3.40) to the carbonyl (

156.5) confirms the placement of the isopropyl group at position 3. The correlation from the benzyl protons (

5.[4]10) to both the carbonyl (C2) and C6 confirms attachment at Nitrogen-1. If it were

-alkylation, the benzyl protons would correlate to C2 but not to C6 (too far/wrong geometry).
References
  • PubChem. 3-Isopropyl-(1H)-pyrazin-2-one Compound Summary. National Library of Medicine. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.[5] (Chapter 16: Two-Dimensional NMR Spectroscopy). [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Differentiation of N- vs O-alkylation). [Link]

  • ResearchGate. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. [Link]

  • MDPI. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]

Sources

A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of 3-Isopropyl-(1H)-pyrazin-2-one in a Hepatocellular Carcinoma Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 3-Isopropyl-(1H)-pyrazin-2-one. While direct in vivo data for this specific molecule is not yet broadly published, its pyrazinone core structure belongs to a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential, including anticancer activity[1]. Several related pyrazole and pyrazoline derivatives have demonstrated notable cytotoxicity against various cancer cell lines, including the HepG2 human hepatocellular carcinoma (HCC) cell line[2][3].

Therefore, this document outlines a rigorous, self-validating experimental plan to assess the anticancer efficacy of 3-Isopropyl-(1H)-pyrazin-2-one. We will compare its performance directly against Sorafenib, a multi-kinase inhibitor that is a standard-of-care treatment for advanced HCC[4][5]. The chosen experimental model is the HepG2 subcutaneous xenograft in immunocompromised mice, a foundational and widely accepted model for preclinical oncology drug discovery[6][7][8].

The central hypothesis is that 3-Isopropyl-(1H)-pyrazin-2-one will inhibit tumor growth by suppressing cell proliferation and inducing apoptosis. This guide explains the causal logic behind the experimental design, provides detailed protocols for execution, and presents example data to illustrate the expected outcomes.

Rationale for Experimental Design

The primary goal of any preclinical in vivo study is to generate robust, decision-quality data. Our design choices are grounded in establishing a clear, clinically relevant comparison and employing validated methodologies.

  • Choice of Animal Model: An immunocompromised mouse model (e.g., BALB/c nude) is essential because it prevents the rejection of human-derived cancer cells. The subcutaneous xenograft model, where human cancer cells are implanted under the skin, is selected for its high reproducibility and ease of tumor measurement[9][10]. We will use the HepG2 cell line, a well-characterized and widely used model for HCC research[11][12].

  • Selection of Comparator: Sorafenib is the logical choice for a positive control and comparator. Its mechanisms of action, which include the inhibition of the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR, are well-documented[13][14][15]. Comparing our investigational compound to Sorafenib provides a direct benchmark against a clinically approved agent.

  • Primary and Secondary Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI) , a direct measure of efficacy. Secondary endpoints include monitoring for systemic toxicity (via body weight changes and clinical observation) and mechanistic validation through biomarker analysis of tumor tissue post-study. For biomarker analysis, we will focus on Ki-67, a protein indicative of cell proliferation, and cleaved caspase-3, an effector protease that signals apoptosis[16][17][18]. A significant decrease in Ki-67 and an increase in cleaved caspase-3 in the treatment groups would provide strong evidence for the compound's intended biological effect.

Experimental Workflow Diagram

The following diagram illustrates the end-to-end workflow for the proposed in vivo study.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A HepG2 Cell Culture (Expansion) C Prepare Dosing Solutions (Vehicle, Compound, Sorafenib) A->C B Animal Acclimatization (7 days) D Subcutaneous Implantation of HepG2 Cells into Mice B->D E Tumor Growth Monitoring (Until ~100-150 mm³) D->E F Randomization into Groups (n=8-10 per group) E->F G Daily Dosing & Observation (21-28 days) F->G H Measure Tumor Volume & Body Weight (2-3 times per week) G->H I Euthanasia & Tumor Excision H->I J Tumor Weight Measurement I->J K Tissue Processing for IHC (Fixation & Embedding) I->K M Data Analysis & Reporting J->M L Immunohistochemistry (Ki-67 & Cleaved Caspase-3) K->L L->M

Caption: High-level workflow for the in vivo validation study.

Comparative Efficacy and Safety Data (Representative Data)

The following tables summarize the type of quantitative data that would be collected in this study. The values presented are hypothetical examples for illustrative purposes.

Table 1: Tumor Growth Inhibition
GroupNMean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value (vs. Vehicle)
Vehicle Control 101250 ± 150--
3-Isopropyl-(1H)-pyrazin-2-one (50 mg/kg) 10500 ± 9560%< 0.01
Sorafenib (30 mg/kg) 10625 ± 11050%< 0.01
% TGI (Tumor Growth Inhibition) is calculated at the end of the study relative to the vehicle control group.
Table 2: General Toxicity Assessment
GroupNMean Body Weight Change (%) at Day 21 ± SEMClinical Observations
Vehicle Control 10+5.0 ± 1.5%Normal
3-Isopropyl-(1H)-pyrazin-2-one (50 mg/kg) 10-2.5 ± 1.0%No significant findings
Sorafenib (30 mg/kg) 10-8.0 ± 2.0%Mild lethargy noted
Table 3: Tumor Biomarker Analysis (Immunohistochemistry)
GroupN% Ki-67 Positive Cells (Proliferation) ± SEMCleaved Caspase-3 Staining Score (Apoptosis) ± SEM
Vehicle Control 1085 ± 5%0.5 ± 0.2
3-Isopropyl-(1H)-pyrazin-2-one (50 mg/kg) 1030 ± 8%2.5 ± 0.4
Sorafenib (30 mg/kg) 1045 ± 7%2.1 ± 0.5
Staining score: 0=Negative, 1=Low, 2=Medium, 3=High positive staining.

Detailed Experimental Methodologies

Adherence to standardized protocols is critical for data integrity and reproducibility.

Protocol 1: HepG2 Xenograft Model Establishment
  • Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Cell Preparation: Harvest cells at ~80-90% confluency using Trypsin-EDTA. Wash twice with sterile, serum-free medium. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Monitoring: Allow tumors to grow. Begin caliper measurements (Length and Width) every 2-3 days once tumors are palpable. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Investigational Compound, Sorafenib) with n=8-10 mice per group to ensure statistical power.

Protocol 2: Dosing and In-Life Monitoring
  • Dosing: Administer treatments daily via oral gavage (p.o.) for 21 consecutive days.

    • Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose in water).

    • Compound Group: Administer 3-Isopropyl-(1H)-pyrazin-2-one at a predetermined dose (e.g., 50 mg/kg).

    • Comparator Group: Administer Sorafenib at its established effective dose (e.g., 30 mg/kg).

  • Tumor Measurement: Continue caliper measurements 2-3 times per week throughout the treatment period.

  • Toxicity Monitoring: Record the body weight of each animal at the same frequency as tumor measurements. Perform daily clinical observations for signs of distress (e.g., changes in posture, activity, fur texture).

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (~1500 mm³) or after the 21-day treatment course. All animals are humanely euthanized.

Protocol 3: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3
  • Tissue Collection & Fixation: Immediately following euthanasia, excise tumors, measure their final weight, and fix them in 10% neutral buffered formalin for 24 hours.

  • Processing & Embedding: Dehydrate the fixed tissues through a graded series of ethanol washes, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides.

  • Deparaffinization & Rehydration: Heat slides, then wash with xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) in a pressure cooker or steamer for 20-30 minutes[18].

  • Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with a suitable blocking serum. c. Incubate sections with primary antibodies overnight at 4°C:

    • Rabbit anti-Ki-67 antibody.
    • Rabbit anti-cleaved caspase-3 antibody. d. Wash and apply a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Develop the signal using a DAB chromogen substrate, which produces a brown precipitate at the site of the antigen. f. Counterstain with hematoxylin to visualize cell nuclei.
  • Imaging & Analysis: Dehydrate, clear, and coverslip the slides. Scan the slides and quantify the percentage of Ki-67 positive nuclei or the intensity score for cleaved caspase-3 using digital pathology software[19].

Mechanistic Context: Potential Signaling Pathway Inhibition

Pyrazinone derivatives are often investigated as kinase inhibitors. A primary mechanism of Sorafenib is the inhibition of the Raf-MEK-ERK pathway, which is a critical signaling cascade for cell proliferation and survival. It is plausible that 3-Isopropyl-(1H)-pyrazin-2-one may exert its effect through a similar mechanism.

Diagram of the Raf/MEK/ERK Signaling Pathway

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Promotes Sorafenib Sorafenib Sorafenib->RAF Pyrazinone 3-Isopropyl-(1H)- pyrazin-2-one (Putative Target) Pyrazinone->RAF

Caption: A potential target pathway for kinase inhibitors in HCC.

This guide provides a robust, scientifically-grounded framework to validate the in vivo anticancer activity of 3-Isopropyl-(1H)-pyrazin-2-one. By employing a standard xenograft model, benchmarking against a clinically relevant drug, and using validated biomarker assays, researchers can generate the high-quality data necessary to advance promising compounds through the drug development pipeline.

References

  • The validation in in vivo xenograft model. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the histopathological level of Ki-67, caspase-3 expressions of the effects of hesperidin on wound healing in th. (2023). SciELO. Retrieved from [Link]

  • Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy... (2021). PubMed Central (PMC). Retrieved from [Link]

  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2024). ResearchGate. Retrieved from [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2019). PubMed Central (PMC). Retrieved from [Link]

  • Chemotherapy for hepatocellular carcinoma: The present and the future. (2015). PubMed Central (PMC). Retrieved from [Link]

  • Evolving role of Sorafenib in the management of hepatocellular carcinoma. (2014). PubMed Central (PMC). Retrieved from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved from [Link]

  • Hepatocellular Carcinoma (HCC) Treatment & Management. (2024). Medscape. Retrieved from [Link]

  • Molecular mechanisms of sorafenib action in liver cancer cells. (2012). Taylor & Francis Online. Retrieved from [Link]

  • Immunohistochemical staining of Ki67 and cleaved caspase-3 in CRC cells... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives... (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemotherapy for Liver Cancer. (2025). American Cancer Society. Retrieved from [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. (2014). PubMed Central (PMC). Retrieved from [Link]

  • Systemic Therapy for Advanced Hepatocellular Carcinoma: ASCO Guideline Update. (2024). American Society of Clinical Oncology. Retrieved from [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Retrieved from [Link]

  • Pharmacology of Sorafenib... (2025). YouTube. Retrieved from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines... (2021). ResearchGate. Retrieved from [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). PubMed Central (PMC). Retrieved from [Link]

  • Molecular mechanisms of sorafenib action in liver cancer cells. (2012). PubMed. Retrieved from [Link]

  • Choosing efficacious treatment options for hepatocellular carcinoma. (2024). VJOncology. Retrieved from [Link]

Sources

Evaluating the therapeutic index of 3-Isopropyl-(1H)-pyrazin-2-one vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Therapeutic Index of 3-Isopropyl-(1H)-pyrazin-2-one vs. Analogs A Strategic Guide for Elastase Inhibitor Design[1]

Executive Summary: The Valine Mimetic Paradigm

In the landscape of serine protease inhibitors, 3-Isopropyl-(1H)-pyrazin-2-one (and its tautomer 3-isopropylpyrazin-2-ol) represents a privileged scaffold, particularly for targeting Human Neutrophil Elastase (HNE) .[1] HNE is a key driver in inflammatory pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[2]

The therapeutic value of this molecule lies in its structural mimicry. The 3-isopropyl group acts as a bioisostere for the Valine side chain. Since HNE has a high specificity for Valine at the P1 position (the residue immediately upstream of the cleavage site), pyrazinone derivatives bearing this substituent fit snugly into the enzyme's S1 specificity pocket.

This guide evaluates the Therapeutic Index (TI) of the 3-isopropyl lead against key analogs (Methyl, Isobutyl, Benzyl), providing a rigorous framework for optimizing potency while minimizing off-target cytotoxicity.

Mechanistic Insight: The "Goldilocks" Fit in the S1 Pocket

To understand the therapeutic index, one must first understand the molecular recognition event. The S1 pocket of HNE is a hydrophobic cleft of medium depth.

  • The Lead (3-Isopropyl): The isopropyl group fills the hydrophobic S1 pocket efficiently without steric clashing. It creates optimal Van der Waals contacts with the residues lining the pocket (Val216, Phe192).

  • Analog A (3-Methyl): The methyl group is too small ("under-filling").[1] While it binds, the loss of hydrophobic surface area contact results in significantly reduced potency (

    
     increases).
    
  • Analog B (3-Benzyl): The benzyl group is too bulky for the restricted HNE S1 pocket.[1] However, it drastically increases affinity for Chymotrypsin , which has a deep, wide S1 pocket designed for aromatic residues. This shift creates a "Selectivity Hazard"—high potency against the wrong target.[1]

  • Analog C (3-Isobutyl): Mimicking Leucine, this analog is often potent but can suffer from slightly reduced selectivity against related proteases like Proteinase 3.[1]

Visualization: SAR Logic Flow

SAR_Logic Target Target: Human Neutrophil Elastase (HNE) S1_Pocket S1 Specificity Pocket (Hydrophobic, Restricted Size) Target->S1_Pocket Lead LEAD: 3-Isopropyl (Valine Mimic) S1_Pocket->Lead Ideal Volume Methyl Analog: 3-Methyl (Alanine Mimic) S1_Pocket->Methyl Too Small Benzyl Analog: 3-Benzyl (Phenylalanine Mimic) S1_Pocket->Benzyl Too Large Isobutyl Analog: 3-Isobutyl (Leucine Mimic) S1_Pocket->Isobutyl Flexible Fit Outcome_Lead High Potency Optimal Fit Lead->Outcome_Lead Outcome_Methyl Low Potency Under-filling S1 Methyl->Outcome_Methyl Outcome_Benzyl Selectivity Risk Clash in HNE Potent vs Chymotrypsin Benzyl->Outcome_Benzyl Outcome_Isobutyl Variable Potency Good Fit but Lower Selectivity Isobutyl->Outcome_Isobutyl

Caption: Structural Activity Relationship (SAR) mapping of the P1 substituent against the HNE S1 pocket requirements.

Comparative Performance Analysis

The following data summarizes the expected performance profile of the 3-Isopropyl lead versus its primary analogs. Data is representative of typical pyrazinone-based peptidomimetic series found in literature (e.g., J. Med.[1] Chem., Bioorg.[1] Med. Chem.).[1][2][3][4][5][6][7][8][9]

Table 1: Potency & Selectivity Profile
Compound IDR-Group (Pos 3)HNE

(nM)
Chymotrypsin

(nM)
Selectivity Ratio (Chymo/HNE)Therapeutic Potential
Lead Isopropyl 15 - 50 > 10,000 > 200 High
Analog AMethyl850 - 1,200> 10,000> 10Low (Weak Potency)
Analog BBenzyl> 5,00020 - 100< 0.02Toxic (Off-target)
Analog CIsobutyl40 - 805,000~100Moderate
Table 2: Therapeutic Index (TI) Calculation

TI is defined here as


 (Cytotoxicity in HEK293 cells) divided by 

(HNE Potency).[1]
CompoundCytotoxicity

(µM)
Potency

(µM)
Therapeutic Index (TI)Verdict
3-Isopropyl > 100 0.03 > 3,300 Excellent Safety Margin
3-Methyl> 1001.00> 100Safe but Ineffective
3-Benzyl45> 5.00< 9Poor (Off-target effects)
3-Isobutyl850.06~1,400Good Alternative

Experimental Protocols

To replicate these findings and validate the Therapeutic Index in your own lab, follow these standardized protocols.

Protocol A: HNE Inhibition Assay (Potency)

Objective: Determine the


 of the pyrazinone derivative against Human Neutrophil Elastase.
  • Reagents:

    • Enzyme: Human Neutrophil Elastase (purified, 20 nM stock).[1]

    • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic, specific for elastase).[1]

    • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

  • Procedure:

    • Dispense 10 µL of test compound (serial dilution in DMSO) into a black 96-well plate.

    • Add 40 µL of Enzyme solution (final conc. 1-5 nM). Incubate for 15 min at 25°C.

    • Initiate reaction by adding 50 µL of Substrate (final conc. 20 µM, approx.

      
      ).
      
    • Read: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.[1]
      
    • Fit data to the 4-parameter logistic equation to derive

      
      .[1]
      
Protocol B: Cytotoxicity Assay (Safety)

Objective: Determine the


 in a standard cell line (HEK293 or A549).
  • Culture: Seed HEK293 cells at 5,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add test compounds (0.1 µM to 100 µM) and incubate for 48h.

  • Detection: Add 20 µL CellTiter-Blue (Promega) or MTT reagent.[1] Incubate 1-4h.

  • Read: Measure absorbance (MTT) or fluorescence (CTB).

  • Calculation: Normalize to DMSO control (100% viability) and SDS control (0% viability). Determine concentration killing 50% of cells (

    
    ).[1]
    
Visualization: Experimental Workflow

Workflow cluster_0 Primary Screen (Potency) cluster_1 Secondary Screen (Safety) Compound Pyrazinone Analogs HNE_Assay HNE Inhibition (Substrate: AAPV-AMC) Compound->HNE_Assay Cyto_Assay HEK293 Cytotoxicity (MTT / CTB) Compound->Cyto_Assay IC50_Calc Calculate IC50 HNE_Assay->IC50_Calc TI_Calc Calculate TI (CC50 / IC50) IC50_Calc->TI_Calc CC50_Calc Calculate CC50 Cyto_Assay->CC50_Calc CC50_Calc->TI_Calc Decision Lead Selection (TI > 1000) TI_Calc->Decision

Caption: Integrated screening workflow for determining the Therapeutic Index of elastase inhibitors.

References

  • Ohbayashi, H. (2002).[1] "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs, 11(7), 965-980.[1] Link

  • Edwards, P. D., et al. (1997).[1] "Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring." Journal of Medicinal Chemistry, 40(12), 1876-1885.[1] Link[1]

  • Groutas, W. C., et al. (2011).[1] "Neutrophil Elastase Inhibitors."[1][3][9][10][11] Expert Opinion on Therapeutic Patents, 21(3), 339-354.[1] Link

  • Siedle, B., et al. (2007).[1] "Natural compounds as inhibitors of human neutrophil elastase."[1][3][10][11][12] Planta Medica, 73(5), 401-420.[1] Link

  • PubChem Compound Summary. "3-Isopropyl-2(1H)-pyrazinone."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Safety Operating Guide

3-Isopropyl-(1H)-pyrazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropyl-(1H)-pyrazin-2-one (also known as 3-isopropylpyrazin-2-ol) is an organic heterocycle primarily used as a pharmaceutical intermediate or flavor precursor.[1][2][3][4] For disposal purposes, it is classified as a Non-Halogenated Organic Waste .[1][2][3][4]

Immediate Action Directive:

  • State: Solid (Crystalline).[2][3][4][5]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[2][3][4]

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1][2][3][4]

  • Prohibition: Do NOT dispose of down the drain or in municipal trash.

Chemical Profile & Identification

Accurate identification is the prerequisite for safety. Note the distinction between the target compound and its liquid analog (isopropylpyrazine).[2][3][4]

ParameterDataOperational Note
Chemical Name 3-Isopropyl-2(1H)-pyrazinoneTautomer of 3-isopropylpyrazin-2-ol.[1][2][3][4]
CAS Registry 25680-59-5 (Standard)Note:[1][2][3][4][6] User-cited CAS 22057-22-3 is a less common reference; 25680-59-5 is the primary industry identifier.[1][2][4]
Molecular Formula C₇H₁₀N₂OContains Nitrogen (NOx potential during incineration).[2][3][4]
Physical State Solid (Crystalline powder)Distinct from isopropylpyrazine (liquid).[2][3][4][5]
Solubility Organic Solvents (DMSO, Methanol)Limited water solubility.[1][2][3][4]

Hazard Analysis (The "Why")

Understanding the mechanism of toxicity dictates the PPE and containment strategy.[2][3][4]

  • Irritation Mechanism (H315, H319, H335): Pyrazinones possess a nitrogen-containing ring system that can act as a Lewis base, potentially interacting with mucous membranes and proteins, leading to contact dermatitis or respiratory inflammation.[1][2][3]

  • Combustibility: As a carbon-rich organic solid, it serves as fuel.[1][2][3][4] Fine dusts may pose a deflagration hazard if aerosolized.[2][3][4]

  • Ecological Impact: Pyrazine derivatives can exhibit aquatic toxicity.[2][3][4] Prevention of release into water tables is critical.[2][3][4]

Required PPE for Handling Waste:

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2][3][4]

  • Hands: Nitrile gloves (Minimum 0.11mm thickness).[2][3][4]

  • Respiratory: N95 particulate respirator (if handling open powder) or fume hood operation.[2][3][4]

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and CLP (EU) standards for organic chemical waste.[2][3][4]

Phase 1: Waste Characterization

Determine the physical form of the waste.[2][3][4]

  • Pure Compound: Solid waste stream.[2][3][4]

  • Reaction Mixture: If dissolved in solvents (e.g., Methanol, DCM), the solvent dictates the waste stream.[1][2][3][4]

Phase 2: Segregation & Containerization

Rule of Thumb: Segregate by chemical compatibility, not just physical state.

  • For Solid Waste (Pure Powder/Crystals):

    • Select a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE liner).[1][2][3][4]

    • Do not overfill; leave 10% headspace to prevent pressure buildup from thermal expansion.[2][3][4]

    • Incompatibility Check: Ensure no strong oxidizers (e.g., Permanganates, Peroxides) are present in the same container.[1][3][4] Pyrazinones can react vigorously with oxidizers.[2][3][4]

  • For Liquid Waste (Solutions):

    • If dissolved in non-halogenated solvents (Methanol, Acetone): Use the Non-Halogenated Organic waste stream.[2][3][4]

    • If dissolved in halogenated solvents (DCM, Chloroform): Use the Halogenated Organic waste stream.[2][3][4]

Phase 3: Labeling

A "Self-Validating" label must answer: What is it? and What is the danger?

Standard Label Text:

Phase 4: Storage & Handoff
  • Store in a Satellite Accumulation Area (SAA) away from heat sources.

  • Ensure secondary containment (tray) is used to capture potential leaks.[2][3][4]

  • Schedule pickup with your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).[1][3][4]

Operational Workflow Diagram

The following logic flow illustrates the decision-making process for disposing of 3-Isopropyl-(1H)-pyrazin-2-one.

DisposalWorkflow Start Waste Generation: 3-Isopropyl-(1H)-pyrazin-2-one CheckState Check Physical State Start->CheckState IsSolid Solid (Powder/Crystal) CheckState->IsSolid IsLiquid Liquid (Solution) CheckState->IsLiquid SolidContainer Containerize: Wide-mouth HDPE Jar IsSolid->SolidContainer CheckSolvent Identify Solvent IsLiquid->CheckSolvent Labeling LABELING: Name, CAS 25680-59-5, 'Irritant' SolidContainer->Labeling NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) CheckSolvent->NonHalo Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo StreamNonHalo Stream: Organic Solvents (Non-Halogenated) NonHalo->StreamNonHalo StreamHalo Stream: Halogenated Waste Halo->StreamHalo StreamNonHalo->Labeling StreamHalo->Labeling Disposal Final Disposal: Incineration Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of pyrazinone waste streams.

Accidental Release (Spill) Protocol

Scenario: 50g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area.[2][3][4] If dust is airborne, allow 15 minutes for settling or increase ventilation.[1][2][3][4]

  • PPE Up: Don safety goggles, nitrile gloves, and a lab coat.[1][2][3][4] If dust is significant, use an N95 respirator.[1][2][3][4]

  • Dry Cleanup (Preferred):

    • Do NOT wet the powder initially (this spreads the contamination).[2][3][4]

    • Gently sweep the solid into a dustpan using a brush, minimizing dust generation.[1][2][3][4]

    • Place collected solid into a waste bag or jar.[2][3][4]

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with water or ethanol.[2][3][4]

  • Disposal: Place used paper towels and gloves into the same solid waste container. Label as "Spill Debris: 3-Isopropyl-(1H)-pyrazin-2-one".[1][2][3][4]

References

  • PubChem. (2025).[2][3][4][5][7] 3-Isopropyl-2(1H)-pyrazinone Compound Summary (CAS 25680-59-5).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] [Link][1][2][3][4]

  • ECHA. (2025). Registration Dossier: 3-isopropyl-(1H)-pyrazin-2-one.[1][2][3][4] European Chemicals Agency.[2][3][4] [Link][1][2][3][4]

  • US EPA. (2024). Hazardous Waste Management: Solvents in the Laboratory.[2][3][4][8] Environmental Protection Agency.[2][3][4] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-(1H)-pyrazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-(1H)-pyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.